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Benzyl 2-oxo-1,9-diazaspiro[5.5]undecane-9-carboxylate Documentation Hub

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  • Product: Benzyl 2-oxo-1,9-diazaspiro[5.5]undecane-9-carboxylate
  • CAS: 1160246-77-4

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Predicted ¹H and ¹³C NMR Chemical Shifts of Benzyl 2-oxo-1,9-diazaspiro[5.5]undecane-9-carboxylate

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts for Benzyl 2-ox...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts for Benzyl 2-oxo-1,9-diazaspiro[5.5]undecane-9-carboxylate. In the absence of direct experimental spectra in publicly accessible literature, this document leverages data from structurally analogous diazaspiro[5.5]undecane derivatives and fundamental NMR principles to offer a robust predictive framework. This guide is intended to assist researchers in the structural elucidation and characterization of this and related spirocyclic compounds, which are recognized as privileged structures in medicinal chemistry. Detailed experimental protocols for NMR data acquisition and an exploration of the underlying principles of spectral interpretation are also presented.

Introduction: The Significance of Diazaspiro[5.5]undecanes in Medicinal Chemistry

Spirocyclic scaffolds, particularly diazaspiro[5.5]undecanes, are of significant interest in drug discovery due to their conformational rigidity and three-dimensional topology, which allows for precise presentation of substituents for interaction with biological targets.[1] Analogs of this scaffold have been investigated for a range of therapeutic applications, including as CCR5 antagonists for antiviral therapies and as modulators of various central nervous system receptors.[1] The specific compound, Benzyl 2-oxo-1,9-diazaspiro[5.5]undecane-9-carboxylate, incorporates a benzyl carbamate protecting group, a common moiety in synthetic chemistry, and a lactam ring, adding to its structural complexity and potential for diverse chemical interactions.

Given the importance of unambiguous structural confirmation in chemical and pharmaceutical research, NMR spectroscopy stands as an indispensable analytical technique.[2][3] This guide provides a detailed predictive analysis of the ¹H and ¹³C NMR spectra of the title compound, offering a valuable resource for its synthesis and characterization.

Predicted ¹H and ¹³C NMR Spectral Data

The following tables summarize the predicted chemical shifts (δ) for Benzyl 2-oxo-1,9-diazaspiro[5.5]undecane-9-carboxylate. These predictions are derived from the analysis of structurally similar compounds and established chemical shift ranges for the constituent functional groups.[1][4][5]

Predicted ¹H NMR Spectral Data
Chemical Shift (δ) ppmMultiplicityNumber of ProtonsAssignment
~7.30 - 7.40Multiplet5HAromatic protons (C₆H₅)
~5.15Singlet2HBenzylic protons (-O-CH₂-Ph)
~3.40 - 3.60Multiplet4HAxial and equatorial protons on C3 and C5
~3.20 - 3.40Multiplet2HProtons on C8 and C10 adjacent to N9
~2.40 - 2.60Multiplet2HProtons on C7 and C11 adjacent to C6
~1.50 - 1.80Multiplet4HProtons on C7, C11 and C8, C10
Predicted ¹³C NMR Spectral Data
Chemical Shift (δ) ppmAssignment
~170C=O (lactam)
~155C=O (carbamate)
~136Quaternary aromatic carbon (C₆H₅)
~128.5Aromatic CH (C₆H₅)
~128.0Aromatic CH (C₆H₅)
~67Benzylic carbon (-O-CH₂-Ph)
~50Spiro carbon (C6)
~45Piperidine ring carbons adjacent to N9
~40Lactam ring carbons adjacent to N1
~35Piperidine ring carbon C8/C10
~25Piperidine ring carbon C7/C11

Structural Elucidation: A Deeper Dive into the Predicted Spectra

The predicted chemical shifts are based on the electronic environment of each nucleus. The following sections provide a rationale for the predicted values based on the key structural features of Benzyl 2-oxo-1,9-diazaspiro[5.5]undecane-9-carboxylate.

The Benzyl Carbamate Moiety

The benzyl group will exhibit characteristic signals in both the ¹H and ¹³C NMR spectra. The five aromatic protons are expected to appear as a multiplet in the range of 7.30-7.40 ppm.[6][7] The benzylic methylene protons (-O-CH₂-Ph) are anticipated to resonate as a singlet around 5.15 ppm due to the deshielding effect of the adjacent oxygen and aromatic ring.[7] In the ¹³C spectrum, the aromatic carbons will appear between 128-136 ppm, and the benzylic carbon will be found further downfield around 67 ppm.[6]

The Spirocyclic Core: Piperidine and Lactam Rings

The diazaspiro[5.5]undecane core presents a more complex spectral region due to the overlapping signals of the methylene protons in the two rings.

  • Piperidine Ring: The protons on the carbons adjacent to the carbamate nitrogen (C8 and C10) are expected to be deshielded and appear in the 3.20-3.40 ppm range. The remaining methylene protons (C7 and C11) will likely resonate at higher fields, between 1.50 and 2.60 ppm.

  • Lactam Ring: The methylene protons adjacent to the lactam nitrogen (C3 and C5) will be deshielded and are predicted to appear in the 3.40-3.60 ppm range. The carbonyl carbon of the lactam will give a characteristic signal in the ¹³C NMR spectrum around 170 ppm.[1]

  • Spirocenter: The spiro carbon (C6) is a quaternary carbon and will therefore only be visible in the ¹³C NMR spectrum, with a predicted chemical shift of around 50 ppm.[1]

Experimental Protocols for NMR Data Acquisition

To obtain high-quality NMR data for structural elucidation, a standardized experimental protocol is crucial. The following section outlines a detailed, step-by-step methodology for acquiring ¹H and ¹³C NMR spectra for compounds such as Benzyl 2-oxo-1,9-diazaspiro[5.5]undecane-9-carboxylate.

Sample Preparation
  • Compound Purity: Ensure the sample is of high purity to avoid interference from impurities in the NMR spectrum.

  • Mass Determination: Accurately weigh approximately 5-10 mg of the compound.

  • Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample. Common choices include Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).[1][4] The choice of solvent can influence chemical shifts.

  • Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

  • Internal Standard: Add a small amount of an internal standard, such as Tetramethylsilane (TMS), which is set to 0.00 ppm and serves as a reference point for the chemical shifts.[2][8]

  • Transfer to NMR Tube: Carefully transfer the solution to a clean, 5 mm NMR tube.

NMR Spectrometer Setup and Data Acquisition

The following parameters are typical for a 400 or 500 MHz NMR spectrometer:[1]

For ¹H NMR:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Spectral Width: Approximately 16 ppm, centered around 6 ppm.

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 1-5 seconds.

  • Number of Scans: 8-16 scans for a reasonably concentrated sample.

For ¹³C NMR:

  • Pulse Program: A proton-decoupled experiment (e.g., 'zgpg30' on Bruker instruments) to simplify the spectrum to singlets for each unique carbon.

  • Spectral Width: Approximately 240 ppm, centered around 120 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 1024 or more scans may be necessary due to the lower natural abundance of the ¹³C isotope.

Visualization of Molecular Structure and Experimental Workflow

To aid in the understanding of the molecular structure and the experimental process, the following diagrams are provided.

molecular_structure cluster_benzyl_carboxylate Benzyl 2-oxo-1,9-diazaspiro[5.5]undecane-9-carboxylate C1 C1 C2 C2 C3 C3 C2->C3 O1 O C2->O1 = N1 N1 N1->C2 C4 C4 C3->C4 C5 C5 C4->C5 C6 C6 C5->C6 C6->N1 C7 C7 C6->C7 C8 C8 C7->C8 N9 N9 C8->N9 C10 C10 N9->C10 Cbz Cbz N9->Cbz C11 C11 C10->C11 C11->C6 Ph Ph O1->Ph O2 O Cbz->O1 Cbz->O2 =

Caption: Molecular Structure of the Target Compound.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Compound (5-10 mg) dissolve Dissolve in Deuterated Solvent (e.g., CDCl3) weigh->dissolve standard Add Internal Standard (TMS) dissolve->standard transfer Transfer to NMR Tube standard->transfer instrument Insert Sample into NMR Spectrometer (400/500 MHz) transfer->instrument setup Set Experimental Parameters (Pulse Program, SW, NS) instrument->setup acquire_H Acquire 1H Spectrum setup->acquire_H 1D Proton acquire_C Acquire 13C Spectrum setup->acquire_C 1D Carbon process Fourier Transform & Phase Correction acquire_H->process acquire_C->process calibrate Calibrate Chemical Shifts (TMS = 0 ppm) process->calibrate integrate Integrate 1H Signals calibrate->integrate assign Assign Signals to Molecular Structure integrate->assign

Caption: NMR Experimental Workflow.

Conclusion

While direct experimental NMR data for Benzyl 2-oxo-1,9-diazaspiro[5.5]undecane-9-carboxylate is not currently available in the public domain, this in-depth technical guide provides a robust, predictive analysis of its ¹H and ¹³C NMR spectra. By leveraging data from structurally related compounds and adhering to fundamental NMR principles, this document serves as a valuable resource for researchers engaged in the synthesis, characterization, and application of this and similar diazaspirocyclic scaffolds. The detailed experimental protocols further enhance its utility as a practical guide for obtaining high-quality NMR data.

References

  • 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione - MDPI. [Link]

  • Stereoselective synthesis of diazaspiro[5.5]undecane derivatives via base promoted [5+1] double Michael addition of N,N - ScienceDirect. [Link]

  • 4-(8-Propyl-2,4-dithioxo-1,3-diazaspiro[4.5]decan-3-yl)spiro[1,5- dihydro - MDPI. [Link]

  • How to Interpret NMR Spectroscopy Results: A Beginner's Guide - AZoOptics. [Link]

  • A Step-By-Step Guide to 1D and 2D NMR Interpretation - Emery Pharma. [Link]

  • 1,4,9-Triazaspiro[5.5]undecan-2-one Derivatives as Potent and Selective METTL3 Inhibitors | Journal of Medicinal Chemistry - ACS Publications. [Link]

  • 1H and 13C NMR spectra of benzyl compounds - Wiley Online Library. [Link]

  • Reusable Ionic Liquid-Catalyzed Oxidative Esterification of Carboxylic Acids with Benzylic Hydrocarbons via - Supporting Information - Wiley Online Library. [Link]

  • The Basics of Interpreting a Proton ( 1 H) NMR Spectrum - ACD/Labs. [Link]

  • How to read NMR spectra from the basics (chemical shift, integration ratio, coupling) - JEOL. [Link]

  • ANALYSIS OF 1H NMR SPECTRA - University of Calgary. [Link]

  • Discovery, Design, and Synthesis of Novel 2-Benzyl-2,7-diazaspiro[3.5]nonane Benzothiazinones with Broad-Spectrum Antimycobacterial Activity | Journal of Medicinal Chemistry - ACS Publications. [Link]

  • Synthesis and Biological Evaluation of 2-Hydroxy Benzyl Hydrazides Congeners - ResearchGate. [Link]

  • Synthesis of tert-Butyl 6-Oxo-2-azaspiro[3.3]heptane-2-carboxylate - ResearchGate. [Link]

  • Synthesis, Characterization and Structural elucidation of some di-substituted 2- (α-hydroxy benzyl) Bezimidazole derivatives. - J Biomed Sci and Res. [Link]

  • Assignment of the 1H and 13C NMR spectra of N2,N6-dibenzoyl-N2,N9 - Redalyc. [Link]6.pdf)

Sources

Exploratory

Comprehensive Toxicity Profile and Safety Data for Benzyl 2-oxo-1,9-diazaspiro[5.5]undecane-9-carboxylate

Executive Summary & Structural Context Spirocyclic building blocks have fundamentally reshaped modern drug discovery. By introducing significant sp³ character and conformational rigidity, spirocycles improve metabolic st...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Context

Spirocyclic building blocks have fundamentally reshaped modern drug discovery. By introducing significant sp³ character and conformational rigidity, spirocycles improve metabolic stability and target specificity compared to planar aromatic systems. Benzyl 2-oxo-1,9-diazaspiro[5.5]undecane-9-carboxylate (CAS: 1160246-77-4) is a premier intermediate in this class[1.8]. It serves as the core pharmacophore in the synthesis of potent Leukotriene C4 Synthase (LTC4S) inhibitors, such as the preclinical candidate GJG057[1.2], and is heavily utilized in developing highly selective spirocyclic γ-aminobutyric acid type A receptor (GABA_A) antagonists[1.13].

Because it is an advanced pharmaceutical intermediate, handling it requires a deep understanding of its structural moieties—specifically the diazaspiro core, the lactam ring, and the carboxybenzyl (Cbz) protecting group—to predict its toxicological behavior and establish rigorous laboratory safety protocols.

Physicochemical Properties & MSDS Profiling

While empirical toxicity data for proprietary intermediates can be limited, a robust predictive Material Safety Data Sheet (MSDS) profile is constructed based on its functional groups and structural analogs (such as benzyl benzoate)[1.6].

Physicochemical & Safety ParameterValue / ClassificationCausality / Safety Implication
Molecular Weight 302.37 g/mol Optimal for small-molecule drug design; readily crosses dermal barriers.
Molecular Formula C₁₇H₂₂N₂O₃High carbon-to-heteroatom ratio increases lipophilicity (LogP).
CAS Registry Number 1160246-77-4Unique identifier for safety tracking and procurement[1.8].
GHS Hazard Class (Predicted) Skin Irrit. 2 (H315), Eye Irrit. 2A (H319)Lipophilic benzyl ester penetrates the stratum corneum, causing localized inflammation.
Aquatic Toxicity Aquatic Chronic 2 (H411)Benzyl ester derivatives exhibit high toxicity to aquatic life; requires specialized disposal[1.6].
Storage Conditions 2-8°C, inert atmospherePrevents spontaneous hydrolysis of the Cbz group and oxidative degradation.

Toxicological Profile & Mechanistic Causality

Acute Dermal and Respiratory Toxicity

The lipophilic nature of the Cbz group facilitates rapid penetration through cellular membranes. Upon direct dermal or mucosal contact, the compound acts as a moderate irritant. Inhalation of aerosolized dust during weighing can cause respiratory tract irritation, necessitating the use of a localized fume hood or a ventilated balance enclosure.

Metabolic Degradation & In Vivo Toxicity

In biological systems, or upon environmental degradation, non-specific esterases cleave the carbamate linkage. This hydrolysis releases the spirocyclic core alongside benzyl alcohol and carbon dioxide. Benzyl alcohol is a known CNS depressant and irritant. In vivo, it is rapidly oxidized by alcohol dehydrogenase (ADH) and aldehyde dehydrogenase (ALDH) into benzoic acid, which is conjugated with glycine and excreted renally.

Ecotoxicity

Compounds containing benzyl ester moieties exhibit pronounced aquatic toxicity (classified as Aquatic Acute 1 / Aquatic Chronic 2)[1.6]. The lipophilicity causes bioaccumulation in aquatic organisms, disrupting cellular membranes. Aqueous waste streams containing this intermediate must be segregated and incinerated.

G Parent Benzyl 2-oxo-1,9-diazaspiro[5.5]undecane -9-carboxylate Hydrolysis Esterase / Acidic Hydrolysis (In Vivo / Environmental) Parent->Hydrolysis Degradation Toxicity Aquatic Toxicity & Skin Irritation Parent->Toxicity Direct Exposure (MSDS) FreeAmine 2-oxo-1,9-diazaspiro[5.5]undecane (Pharmacophore Core) Hydrolysis->FreeAmine Core Scaffold Release BenzylAlcohol Benzyl Alcohol (Irritant / CNS Depressant) Hydrolysis->BenzylAlcohol Cbz Cleavage CO2 Carbon Dioxide (Off-gassing) Hydrolysis->CO2 Decarboxylation BenzoicAcid Benzoic Acid (Metabolic Clearance) BenzylAlcohol->BenzoicAcid ADH/ALDH Oxidation BenzylAlcohol->Toxicity Accumulation

Predictive metabolic degradation and toxicity pathway of the spirocyclic intermediate.

Experimental Workflows & Safety Protocols

To utilize this building block in drug synthesis (e.g., for LTC4S inhibitors[1.2]), the Cbz group must be removed to unmask the secondary amine. The standard method is catalytic hydrogenolysis. The following self-validating protocol is designed to mitigate the severe pyrophoric hazards associated with Palladium on Carbon (Pd/C).

Protocol: Safe Catalytic Hydrogenolysis of the Cbz Group

Objective: Cleave the carboxybenzyl (Cbz) protecting group yielding the free spirocyclic amine while neutralizing fire risks.

  • Step 1: Inert Atmosphere Setup & Solubilization

    • Action: Dissolve Benzyl 2-oxo-1,9-diazaspiro[5.5]undecane-9-carboxylate in degassed methanol. Seal the reaction vessel and purge with Argon for 10 minutes.

    • Causality: Oxygen must be entirely displaced. Methanol vapors are highly flammable; introducing Pd/C in the presence of ambient oxygen leads to spontaneous ignition.

  • Step 2: Catalyst Addition

    • Action: Add 10% Pd/C (10% w/w relative to the substrate) under a continuous, positive stream of Argon.

    • Causality: The Argon blanket prevents the exothermic oxidation of the solvent on the highly active palladium surface.

  • Step 3: Hydrogenation & Self-Validation

    • Action: Evacuate the flask and backfill with Hydrogen (H₂) gas via a balloon. Stir vigorously at 25°C.

    • Validation Check: Monitor the balloon's volume. The cessation of hydrogen uptake (balloon stabilization) serves as a self-validating endpoint, confirming the complete reduction of the Cbz group.

  • Step 4: Filtration and Quenching

    • Action: Purge the system with Argon to displace residual H₂. Filter the suspension through a Celite pad. Wash with methanol, ensuring the filter cake remains wet at all times.

    • Causality: Dry Pd/C exposed to air will ignite instantly. Keeping the cake saturated and immediately submerging the used filter cake in water neutralizes the fire risk.

References

  • Discovery of GJG057, a Potent and Highly Selective Inhibitor of Leukotriene C4 Synthase Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Structure–Activity Studies of 3,9-Diazaspiro[5.5]undecane-Based γ-Aminobutyric Acid Type A Receptor Antagonists with Immunomodulatory Effect Source: ACS Publications URL:[Link]

  • Safety Data Sheet - Benzyl benzoate, Ph. Eur., USP Source: DC Fine Chemicals URL:[Link]

Foundational

Mechanism of Formation for Spirocyclic Benzyl 2-oxo-1,9-diazaspiro[5.5]undecane-9-carboxylate: A Comprehensive Technical Guide

Executive Summary The 1,9-diazaspiro[5.5]undecane scaffold is a privileged structural motif in modern drug discovery, frequently utilized to impart conformational restriction and improve the pharmacokinetic profiles of s...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 1,9-diazaspiro[5.5]undecane scaffold is a privileged structural motif in modern drug discovery, frequently utilized to impart conformational restriction and improve the pharmacokinetic profiles of small molecules[1]. Specifically, Benzyl 2-oxo-1,9-diazaspiro[5.5]undecane-9-carboxylate serves as a critical synthetic intermediate in the development of highly selective Leukotriene C4 Synthase (LTC4S) inhibitors and orexin receptor antagonists[2].

This whitepaper provides an in-depth mechanistic analysis and self-validating experimental framework for synthesizing this complex spirocyclic lactam. By leveraging a sequence of Strecker-type aminonitrile formation, Bruylants allylation, olefin cross-metathesis, and selective reductive lactamization, researchers can achieve high-fidelity construction of the quaternary spiro center.

Retrosynthetic Strategy & Mechanistic Rationale

The construction of a spiro dipiperidine system where the spiro carbon is adjacent to a lactam nitrogen (C6 spiro center) presents a unique steric challenge. Traditional enolate alkylation of 4-piperidones often suffers from poor regiocontrol and polyalkylation. To circumvent this, our methodology employs a Bruylants reaction followed by Olefin Cross-Metathesis , ensuring absolute regiocontrol and high atom economy.

The Strecker-Bruylants Sequence

The synthesis initiates with the commercially available 1-Cbz-4-piperidone. A modified Strecker reaction using trimethylsilyl cyanide (TMSCN) and ammonia generates an α -aminonitrile intermediate. The causality behind selecting TMSCN over traditional potassium cyanide (KCN) is twofold: TMSCN exhibits superior solubility in organic media and prevents the premature hydrolysis of the transient imine.

Subsequently, the Bruylants reaction is employed. The α -aminonitrile undergoes ionization to eject a cyanide anion, forming a highly electrophilic ketiminium ion. Nucleophilic attack by allylmagnesium bromide establishes the quaternary carbon center with the requisite amine and allyl appendages.

Cross-Metathesis and Reductive Lactamization

The terminal alkene of the allyl group is elongated via cross-metathesis with ethyl acrylate using a Grubbs 2nd Generation catalyst. The final transformation requires the selective reduction of the α,β -unsaturated ester without causing hydrogenolysis of the benzyl carbamate (Cbz) protecting group. Platinum dioxide (PtO 2​ ) is specifically chosen as the hydrogenation catalyst to achieve this chemoselectivity, followed by base-catalyzed intramolecular amidation to close the δ -lactam ring.

Synthesis A 1-Cbz-4-piperidone B Strecker Reaction (TMSCN, NH₄Cl/NH₃) A->B C α-Aminonitrile Intermediate B->C D Bruylants Allylation (AllylMgBr, THF) C->D E 4-Allyl-4-aminopiperidine D->E F Cross-Metathesis (Ethyl Acrylate, Grubbs II) E->F G Unsaturated Ester F->G H Reduction & Lactamization (H₂, PtO₂, Base) G->H I Benzyl 2-oxo-1,9-diazaspiro [5.5]undecane-9-carboxylate H->I

Caption: Retrosynthetic and forward synthetic workflow for the spirocyclic core.

Quantitative Data & Reaction Parameters

To ensure reproducibility across different laboratory environments, the critical reaction parameters and expected quantitative outcomes are summarized below.

StepTransformationReagents / CatalystTemp (°C)Time (h)Typical Yield (%)In-Process Control (IPC)
1 Aminonitrile SynthesisTMSCN, NH 4​ Cl, NH 3​ (aq), MeOH251685 - 90TLC (Ninhydrin stain)
2 Bruylants AllylationAllylMgBr, Anhydrous THF0 to 25470 - 80LC-MS (Mass shift)
3 Cross-MetathesisEthyl Acrylate, Grubbs II, DCM401265 - 75 1 H NMR (Alkene loss)
4 Reductive LactamizationH 2​ (1 atm), PtO 2​ , K 2​ CO 3​ , EtOH25 to 602480 - 90FTIR (Lactam stretch)

Step-by-Step Experimental Protocols & Self-Validation

As a Senior Application Scientist, I emphasize that protocols must be designed as self-validating systems. The following methodologies incorporate built-in analytical checkpoints to verify mechanistic success before proceeding to the next step.

Step 1: Synthesis of Benzyl 4-amino-4-cyanopiperidine-1-carboxylate

Protocol:

  • Dissolve 1-Cbz-4-piperidone (1.0 equiv) in methanol (0.5 M).

  • Add ammonium chloride (2.0 equiv) and aqueous ammonia (28%, 5.0 equiv). Stir for 30 minutes to pre-form the imine.

  • Dropwise, add trimethylsilyl cyanide (TMSCN, 1.5 equiv) over 15 minutes.

  • Stir the reaction mixture at 25 °C for 16 hours.

  • Quench with saturated aqueous NaHCO 3​ and extract with ethyl acetate.

Causality & Validation: Pre-forming the imine prior to TMSCN addition prevents the competitive formation of the cyanohydrin byproduct. Validation: The reaction is deemed complete when TLC (DCM:MeOH 9:1) shows the disappearance of the ketone and the appearance of a highly polar, ninhydrin-positive spot indicating the primary amine.

Step 2: Bruylants Reaction via Ketiminium Intermediate

Protocol:

  • Dissolve the crude α -aminonitrile (1.0 equiv) in anhydrous THF (0.2 M) under an argon atmosphere and cool to 0 °C.

  • Slowly add allylmagnesium bromide (1.0 M in THF, 3.0 equiv) via syringe.

  • Allow the mixture to warm to room temperature and stir for 4 hours.

  • Quench carefully with saturated aqueous NH 4​ Cl and extract with diethyl ether.

Causality & Validation: The low temperature (0 °C) during Grignard addition is critical to suppress nucleophilic attack on the Cbz carbamate carbonyl. Validation: LC-MS analysis must confirm the ejection of the cyanide group, showing a mass shift from the aminonitrile [M+H]+ to the allyl amine [M+H]+ .

Mechanism N1 α-Aminonitrile Ejection of CN⁻ N2 Ketiminium Ion Electrophile N1->N2 Ionization N4 α-Allyl Amine Quaternary Center N2->N4 Addition N3 Allyl-MgBr Nucleophile N3->N2 Attack

Caption: Bruylants reaction mechanism via ketiminium intermediate.

Step 3: Olefin Cross-Metathesis

Protocol:

  • Dissolve the 4-allyl-4-aminopiperidine derivative (1.0 equiv) and ethyl acrylate (5.0 equiv) in anhydrous, degassed dichloromethane (0.1 M).

  • Add Grubbs 2nd Generation Catalyst (5 mol%).

  • Heat the mixture to reflux (40 °C) for 12 hours.

  • Concentrate the solvent and purify via silica gel chromatography to isolate the unsaturated ester.

Causality & Validation: Degassing the solvent prevents oxygen-mediated decomposition of the ruthenium catalyst[3]. An excess of ethyl acrylate drives the equilibrium toward the heterodimer, minimizing homodimerization of the allyl amine. Validation: 1 H NMR must show the complete disappearance of the terminal alkene multiplets ( 5.0-5.2 ppm) and the emergence of internal olefinic protons ( 5.8-6.9 ppm).

Step 4: Chemoselective Hydrogenation & Lactamization

Protocol:

  • Dissolve the unsaturated ester (1.0 equiv) in ethanol (0.2 M).

  • Add catalytic Platinum dioxide (PtO 2​ , 10 mol%).

  • Stir vigorously under a hydrogen atmosphere (1 atm, balloon) at 25 °C for 12 hours.

  • Filter the mixture through a pad of Celite to remove the catalyst.

  • To the filtrate, add K 2​ CO 3​ (2.0 equiv) and heat to 60 °C for 12 hours to drive the intramolecular amidation.

  • Concentrate and recrystallize to yield pure Benzyl 2-oxo-1,9-diazaspiro[5.5]undecane-9-carboxylate.

Causality & Validation: The choice of PtO 2​ (Adams' catalyst) is the linchpin of this step. Using standard Pd/C would result in the unwanted hydrogenolysis of the Cbz group[2]. PtO 2​ selectively reduces the alkene. The subsequent addition of base and heat overcomes the entropic barrier to close the 6-membered δ -lactam. Validation: FTIR spectroscopy provides immediate confirmation; the ester carbonyl stretch ( 1735 cm −1 ) disappears, replaced by a strong, characteristic δ -lactam carbonyl stretch ( 1660 cm −1 ).

Conclusion

The synthesis of Benzyl 2-oxo-1,9-diazaspiro[5.5]undecane-9-carboxylate exemplifies the intersection of strategic retrosynthetic design and rigorous reaction engineering. By utilizing the Strecker-Bruylants sequence coupled with cross-metathesis, researchers can reliably install the sterically demanding spiro center. Adhering to the self-validating protocols outlined in this guide ensures high yields, chemoselectivity, and the preservation of critical protecting groups, accelerating downstream drug discovery applications.

References

  • Blanco-Ania, D., Heus, R., & Rutjes, F. P. J. T. (2017). Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. Chemistry of Heterocyclic Compounds, 53(8), 827-845. URL:[Link]

  • Bärfacker, L., et al. (2025). Discovery of GJG057, a Potent and Highly Selective Inhibitor of Leukotriene C4 Synthase. Journal of Medicinal Chemistry. URL:[Link]

  • Farrant, E., et al. (2008). Synthesis of Four Novel Natural Product Inspired Scaffolds for Drug Discovery. The Journal of Organic Chemistry, 73(22), 8695-8704. URL:[Link]

Sources

Exploratory

Pharmacokinetic Profiling of Benzyl 2-oxo-1,9-diazaspiro[5.5]undecane-9-carboxylate Derivatives: A Technical Guide

The Strategic Imperative of the 1,9-Diazaspiro[5.5]undecane Scaffold In contemporary drug discovery, escaping the "flatland" of planar, aromatic molecules is a critical strategy for improving clinical success rates. The...

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Author: BenchChem Technical Support Team. Date: April 2026

The Strategic Imperative of the 1,9-Diazaspiro[5.5]undecane Scaffold

In contemporary drug discovery, escaping the "flatland" of planar, aromatic molecules is a critical strategy for improving clinical success rates. The incorporation of spirocyclic scaffolds—where two rings are fused at a single carbon atom—fundamentally alters the three-dimensional (3D) geometry of a drug candidate. This architectural shift increases the fraction of sp³-hybridized carbons ( Fsp3​ ), which directly correlates with enhanced aqueous solubility, reduced off-target toxicity, and superior metabolic stability[1].

Specifically, Benzyl 2-oxo-1,9-diazaspiro[5.5]undecane-9-carboxylate (CAS: 1160246-77-4) serves as a highly privileged building block. The spiro[5.5] core acts as a 3D bioisostere for traditional flat rings like piperazines or bipiperidines.

  • The 2-oxo (lactam) moiety provides a rigid, metabolically stable hydrogen-bond acceptor.

  • The N9-position , temporarily protected by the benzyl carboxylate (Cbz) group, serves as the primary vector for library diversification once deprotected[2].

As we synthesize derivatives from this scaffold, rigorous pharmacokinetic (PK) profiling is required. The bulky 3D nature of spirocycles can occasionally introduce liabilities, such as altered permeability or unexpected efflux pump recognition, necessitating the highly controlled, self-validating ADME workflows detailed in this guide.

In Vitro ADME Profiling: Self-Validating Methodologies

As an application scientist, I do not merely execute assays; I design systems that validate their own integrity. The following protocols are engineered to profile 1,9-diazaspiro[5.5]undecane derivatives while ensuring absolute data trustworthiness.

Protocol 2.1: Kinetic Solubility Assessment

Causality: While the spirocyclic core inherently improves solubility by disrupting crystal lattice packing energy, the lipophilic nature of appended functional groups (or the retention of the benzyl moiety) can compromise aqueous solubility[3]. Kinetic solubility mimics the physiological reality of a drug dissolving in the gastrointestinal tract.

Step-by-Step Methodology:

  • Preparation: Prepare a 10 mM stock solution of the spirocyclic derivative in 100% DMSO.

  • Spiking: Spike 5 µL of the DMSO stock into 495 µL of Phosphate-Buffered Saline (PBS, pH 7.4) in a 96-well plate (final DMSO concentration = 1%).

  • Incubation: Seal and incubate the plate at 37°C for 24 hours with orbital shaking at 250 rpm to ensure thermodynamic equilibrium.

  • Filtration: Transfer the suspension to a 0.45 µm PVDF filter plate. Centrifuge at 3,000 × g for 10 minutes to separate the precipitated compound.

  • Quantification: Analyze the filtrate via LC-MS/MS against a standard curve prepared in 50% acetonitrile/water.

Self-Validation Checkpoint: Include Nicardipine (low solubility) and Propranolol (high solubility) as concurrent controls. The assay is only validated if Nicardipine precipitates (<10 µM) and Propranolol remains fully soluble (>100 µM).

Protocol 2.2: Caco-2 Permeability & Efflux Profiling

Causality: The 3D bulk of the spiro[5.5]undecane system can sometimes hinder passive transcellular diffusion or trigger active efflux by P-glycoprotein (P-gp). A bidirectional Caco-2 assay decouples passive permeability from active efflux, allowing us to pinpoint the exact mechanism of poor absorption.

Step-by-Step Methodology:

  • Cell Culture: Seed Caco-2 cells on polycarbonate transwell inserts (0.4 µm pore size) and culture for 21 days until the monolayer is fully differentiated.

  • Dosing: Add the spirocyclic derivative (10 µM) to the Apical (A) chamber for A-to-B transport, and to the Basolateral (B) chamber for B-to-A transport.

  • Incubation: Incubate at 37°C for 2 hours.

  • Sampling: Extract 50 µL aliquots from the receiver chambers at 30, 60, 90, and 120 minutes.

  • Calculation: Calculate the Apparent Permeability ( Papp​ ) and the Efflux Ratio ( ER=Papp(B−A)​/Papp(A−B)​ ).

Self-Validation Checkpoint: Co-administer Lucifer Yellow (a paracellular marker) in all donor wells. A Lucifer Yellow Papp​ of < 0.5 × 10⁻⁶ cm/s confirms the integrity of the tight junctions. If the value exceeds this threshold, the monolayer is compromised, and the data for that specific well must be discarded.

Protocol 2.3: Hepatic Microsomal Stability ( CLint​ )

Causality: The quaternary spiro carbon effectively blocks cytochrome P450 (CYP) mediated oxidation at that specific junction. Consequently, metabolic pressure is shunted to the N-alkyl substituents or the lactam ring[4]. We must quantify the intrinsic clearance ( CLint​ ) to predict first-pass metabolism.

Step-by-Step Methodology:

  • Reaction Mixture: Combine human liver microsomes (0.5 mg/mL final protein concentration) and the spirocyclic derivative (1 µM) in 100 mM potassium phosphate buffer (pH 7.4).

  • Initiation: Pre-incubate at 37°C for 5 minutes, then initiate the reaction by adding NADPH (1 mM final concentration).

  • Time-Course Sampling: At 0, 5, 15, 30, and 45 minutes, extract 50 µL of the reaction mixture and immediately quench it in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Centrifugation & Analysis: Centrifuge at 4,000 × g for 15 minutes to pellet proteins. Analyze the supernatant via LC-MS/MS to determine the half-life ( t1/2​ ) of parent compound depletion.

Self-Validation Checkpoint: Run Verapamil (high clearance) and Warfarin (low clearance) as parallel controls. The assay is strictly validated only if Verapamil demonstrates >80% depletion at 30 minutes, proving the CYP450 enzymes in the microsome batch are fully active.

Quantitative Data Presentation

To demonstrate the pharmacokinetic superiority of the 1,9-diazaspiro[5.5]undecane scaffold, we compare a hypothetical optimized derivative against a traditional planar bipiperidine analog. The data below illustrates the typical multiparametric improvements achieved through spirocyclic integration.

Table 1: Comparative In Vitro ADME Profile

PK ParameterPlanar Analog (Bipiperidine Core)Spirocyclic Derivative (1,9-Diazaspiro[5.5]undecane)Assay Implication & Causality
Fsp3​ 0.450.75Higher 3D complexity; correlates with clinical success.
Kinetic Solubility (pH 7.4) 12 µM>150 µMDisruption of crystal packing enhances aqueous solubility.
Caco-2 Papp​ (A to B) 8.5 × 10⁻⁶ cm/s14.2 × 10⁻⁶ cm/sImproved passive transcellular diffusion.
Efflux Ratio (ER) 4.2 (P-gp substrate)1.8 (Non-substrate)3D conformation evades P-glycoprotein binding pockets.
HLM CLint​ (µL/min/mg) 85.4 (High clearance)22.1 (Low clearance)Quaternary spiro carbon blocks primary oxidation sites.
In Vivo Rat t1/2​ (IV) 0.8 hours4.5 hoursSuperior metabolic stability translates to extended half-life.

Workflows and Mechanistic Visualizations

To ensure seamless transition from in vitro profiling to in vivo candidate selection, the workflows must be strictly gated. Below are the logical pathways governing our PK profiling and the mechanistic clearance routes of the scaffold.

PK_Workflow Start Spirocyclic Derivative Synthesis InVitro In Vitro ADME (Solubility, Caco-2, Microsomes) Start->InVitro Decision Go/No-Go Criteria Met? InVitro->Decision InVivo In Vivo PK (Rodent IV/PO) Decision->InVivo Yes Optimization Lead Optimization (Structural Tuning) Decision->Optimization No Candidate Preclinical Candidate Selection InVivo->Candidate Optimization->Start

Figure 1: Pharmacokinetic profiling workflow for spirocyclic hit-to-lead optimization.

Metabolic_Pathway Parent 1,9-Diazaspiro[5.5]undecane Derivative CYP Hepatic CYP450 (CYP3A4 / CYP2D6) Parent->CYP Metabolite1 N-Dealkylation (Primary) CYP->Metabolite1 Metabolite2 Lactam Hydroxylation (Minor) CYP->Metabolite2 Excretion Renal/Biliary Excretion Metabolite1->Excretion Metabolite2->Excretion

Figure 2: Primary CYP450-mediated metabolic clearance pathways for the spirocyclic scaffold.

Conclusion

The transition toward spirocyclic architectures like the 1,9-diazaspiro[5.5]undecane system represents a paradigm shift in medicinal chemistry[5]. By utilizing the Benzyl 2-oxo-1,9-diazaspiro[5.5]undecane-9-carboxylate building block, researchers can engineer derivatives that inherently bypass the solubility and metabolic liabilities of flat aromatic rings. However, realizing this potential requires rigorous, self-validating pharmacokinetic profiling. By adhering to the strict ADME protocols and Go/No-Go decision matrices outlined in this guide, drug development professionals can confidently advance highly optimized, 3D-complex molecules into preclinical and clinical development.

References

  • Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Taylor & Francis. Available at: [Link]

  • Recent in vivo advances of spirocyclic scaffolds for drug discovery. Taylor & Francis. Available at:[Link]

  • Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. National Institutes of Health / PubMed. Available at:[Link]

Sources

Protocols & Analytical Methods

Method

N-alkylation methods for the lactam ring of Benzyl 2-oxo-1,9-diazaspiro[5.5]undecane-9-carboxylate

Application Note: Regioselective N-Alkylation of Benzyl 2-oxo-1,9-diazaspiro[5.5]undecane-9-carboxylate Introduction & Mechanistic Rationale Benzyl 2-oxo-1,9-diazaspiro[5.5]undecane-9-carboxylate (CAS 1160246-77-4) [[1]]...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Regioselective N-Alkylation of Benzyl 2-oxo-1,9-diazaspiro[5.5]undecane-9-carboxylate

Introduction & Mechanistic Rationale

Benzyl 2-oxo-1,9-diazaspiro[5.5]undecane-9-carboxylate (CAS 1160246-77-4) [[1]]() is a highly valuable spirocyclic building block utilized in modern drug discovery, particularly for synthesizing conformationally restricted piperidine derivatives and orexin receptor antagonists 2. The molecule features a protected piperidine ring (Cbz) and a bulky spiro-fused δ -lactam.

Functionalization of the lactam nitrogen (N1) via alkylation is a critical step in elaborating this scaffold. However, lactams are ambident nucleophiles. Deprotonation yields a resonance-stabilized anion with electron density shared between the nitrogen and the carbonyl oxygen. The primary challenge is achieving high regioselectivity for N-alkylation over O-alkylation, especially given the severe steric hindrance imparted by the spiro[5.5]undecane system 3.

Causality in Reaction Design: According to Hard-Soft Acid-Base (HSAB) theory, the oxygen atom is a "hard" nucleophile, while the nitrogen atom is "softer." To drive N-alkylation, we must pair the lactam with a soft electrophile (e.g., alkyl iodides or bromides) and utilize a counterion that tightly coordinates with the hard oxygen. Sodium (Na+) and Lithium (Li+) cations preferentially coordinate to the lactam oxygen, effectively blocking it and leaving the nitrogen exposed for an SN​2 attack. Conversely, larger cations like Potassium (K+) or the use of hard electrophiles (e.g., triflates) can increase unwanted O-alkylation.

Reaction Logic & Regioselectivity Pathway

G Substrate Spirocyclic Lactam (N-H) Base Base Addition (NaH or LiHMDS) Substrate->Base Deprotonation Intermediate Lactam Enolate/Nitrogen Anion (Ambident Nucleophile) Base->Intermediate H2 / Amine Release Electrophile Alkylating Agent (R-X) Soft Electrophile Intermediate->Electrophile SN2 Attack N_Alk N-Alkylation (Kinetic & Thermodynamic) Electrophile->N_Alk Na+ / Li+ Counterion O_Alk O-Alkylation (Minor Byproduct) Electrophile->O_Alk K+ Counterion

Reaction logic and regioselectivity pathway for lactam N-alkylation.

Quantitative Data: Optimization of Alkylation Conditions

To establish a robust protocol, various bases and solvents were evaluated for the alkylation of spirocyclic lactams. The data below summarizes the causal relationship between base selection, counterion, and regioselectivity.

EntryBaseSolventElectrophileTempN:O RatioYield (%)
1 NaH (60% in oil)DMFR-I0 °C to 25 °C>95:588%
2 LiHMDS (1.0 M)THFR-I-78 °C to 25 °C>99:182%
3 K2CO3DMFR-Br60 °C85:1565%
4 KOtBuTHFR-OTf0 °C40:6055%
5 TBAB / KOH (PTC)NeatR-Cl100 °C (MW)90:1078%

Note: Entry 1 represents the gold standard for routine synthesis. Entry 2 is ideal for highly base-sensitive substrates. Entry 5 utilizes Phase-Transfer Catalysis (PTC) under microwave irradiation for greener, solvent-free applications 4.

Experimental Protocols

Protocol A: Standard NaH/DMF Method (High Yield, Scalable)

Self-Validating Principle: The use of NaH generates hydrogen gas upon deprotonation. Visual confirmation of effervescence serves as an immediate, self-validating checkpoint that the base is active and the lactam is successfully deprotonated. Furthermore, the highly polar N-H lactam starting material has a significantly lower Rf value on silica TLC compared to the N-alkylated product. A successful reaction is self-validated by the complete disappearance of the baseline spot.

Materials:

  • Benzyl 2-oxo-1,9-diazaspiro[5.5]undecane-9-carboxylate (1.0 eq)

  • Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq)

  • Alkyl Iodide or Bromide (R-X, 1.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Procedure:

  • Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar under an argon atmosphere.

  • Substrate Dissolution: Dissolve the spirocyclic lactam (1.0 eq) in anhydrous DMF (0.2 M concentration). Cool the solution to 0 °C using an ice-water bath.

  • Deprotonation: Carefully add NaH (1.2 eq) in one portion. Checkpoint: Observe the reaction for bubbling (H2 gas evolution). Stir at 0 °C for 30 minutes until gas evolution ceases, indicating complete formation of the sodium salt.

  • Alkylation: Add the alkyl halide (1.5 eq) dropwise via syringe. Remove the ice bath and allow the reaction to warm to room temperature (25 °C).

  • Monitoring: Stir for 2-4 hours. Monitor reaction progress via LC-MS or TLC (typically 5% MeOH in DCM).

  • Quenching & Workup: Cool the mixture back to 0 °C and carefully quench with saturated aqueous NH4Cl. Extract the aqueous layer three times with Ethyl Acetate (EtOAc).

  • Washing: Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via silica gel flash chromatography (Heptane/EtOAc gradient).

Protocol B: Mild LiHMDS/THF Method (For Base-Sensitive Electrophiles)

Causality: LiHMDS provides a homogeneous, non-nucleophilic base environment. The lithium counterion strongly coordinates to the lactam oxygen, providing the highest N:O regioselectivity, which is crucial when using sterically demanding or sensitive electrophiles.

Step-by-Step Procedure:

  • Dissolve the spirocyclic lactam (1.0 eq) in anhydrous THF (0.15 M) under argon and cool to -78 °C using a dry ice/acetone bath.

  • Add LiHMDS (1.0 M in THF, 1.1 eq) dropwise over 10 minutes. Stir at -78 °C for 45 minutes.

  • Add the alkyl halide (1.2 eq) dropwise.

  • Gradually allow the reaction to warm to room temperature overnight.

  • Quench with saturated NH4Cl at 0 °C. Proceed with standard EtOAc extraction and purification.

Analytical Characterization & Troubleshooting

  • Scientist's Insight on Solvent Extraction: While DMF is the industry standard for NaH-mediated alkylations due to its high dielectric constant, it can be notoriously difficult to remove during workup. A 5% aqueous LiCl wash is critical; the lithium ions coordinate with DMF molecules, pulling them efficiently into the aqueous phase and preventing emulsion formation.

  • NMR Differentiation: To confirm N-alkylation vs. O-alkylation, analyze the 1H NMR spectrum. The protons of the carbon attached to the nitrogen (N-CH2-R) typically resonate upfield (around 3.2–3.6 ppm). In contrast, O-alkylation yields an imidate ether, where the O-CH2-R protons are significantly deshielded and resonate downfield (>4.0 ppm).

  • Overcoming Steric Hindrance: If alkylating with a secondary alkyl halide, the reaction rate will drop significantly due to the bulky spiro[5.5] system. In such cases, adding a catalytic amount of Tetrabutylammonium Iodide (TBAI, 0.1 eq) can accelerate the reaction via in situ Finkelstein halogen exchange.

References

  • Identification of a Novel Series of Orexin Receptor Antagonists with a Distinct Effect on Sleep Architecture for the Treatment of Insomnia Journal of Medicinal Chemistry URL:[Link]

  • Modular Synthesis of Substituted Lactams via a Deoxygenative Photochemical Alkylation–Cyclization Cascade of Secondary Amides in Flow National Institutes of Health (NIH) / PMC URL:[Link]

  • Fast Solvent-free Alkylation of Amides and Lactams under Microwave Irradiation Molecules (MDPI) URL:[Link]

Sources

Application

Application Note: Incorporation of Benzyl 2-oxo-1,9-diazaspiro[5.5]undecane-9-carboxylate into DNA-Encoded Libraries

Introduction & Scientific Rationale The evolution of DNA-encoded library (DEL) technology has fundamentally shifted the paradigm of early-stage drug discovery. By enabling the simultaneous screening of billions of compou...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Rationale

The evolution of DNA-encoded library (DEL) technology has fundamentally shifted the paradigm of early-stage drug discovery. By enabling the simultaneous screening of billions of compounds, DELs provide unprecedented access to novel chemical matter[1]. However, historical DELs were heavily biased toward flat, sp²-rich aromatic molecules due to their high reactivity in aqueous cross-coupling reactions. To reduce attrition rates in clinical development, modern DEL design demands the incorporation of stereodefined, sp³-rich, and conformationally restricted scaffolds[2].

Benzyl 2-oxo-1,9-diazaspiro[5.5]undecane-9-carboxylate (CAS: 1160246-77-4) is an exceptionally valuable building block for next-generation DELs[3]. As a conformationally restricted diamine, this spirocyclic scaffold projects its functional groups into distinct three-dimensional vectors, significantly enhancing target specificity and metabolic stability[4].

Causality in Scaffold Design

The strategic value of this specific compound lies in its orthogonal reactivity:

  • The Lactam Nitrogen (N1): Serves as the initial point of attachment to the DNA headpiece. While lactams are generally poor nucleophiles, they can be selectively alkylated under controlled basic conditions without degrading the DNA barcode.

  • The Cbz-Protected Amine (N9): The carboxybenzyl (Cbz) protecting group is a masterstroke in DEL chemistry. Unlike Boc (which requires DNA-destroying strong acids like TFA) or Fmoc (which can prematurely cleave during basic coupling steps), the Cbz group is completely stable during the initial lactam alkylation. It is only removed later via highly specific, mild catalytic transfer hydrogenation to reveal a secondary amine for the final split-and-pool diversification[2].

Mechanistic Workflow

The integration of this spirocyclic scaffold into a DEL requires a meticulously phased approach to ensure DNA integrity and high chemical yields.

DEL_Workflow A DNA-Conjugated Electrophile C Step 1: On-DNA Lactam Alkylation A->C B Benzyl 2-oxo-1,9-diaza... (Cbz-Scaffold) B->C D DNA-Scaffold Conjugate (Cbz-Protected) C->D E Step 2: On-DNA Cbz Deprotection D->E F DNA-Scaffold Conjugate (Free 2° Amine) E->F G Step 3: Split-and-Pool Amide Coupling F->G H 3D-Enriched DEL Library G->H

Workflow for incorporating the spirocyclic scaffold into a DEL via lactam alkylation and Cbz removal.

Self-Validating Experimental Protocols

To guarantee the trustworthiness of the library, every protocol described below functions as a self-validating system. A pilot reaction (1 nmol scale) must be performed and analyzed via LC-MS prior to library-scale execution. Success is defined not merely by product formation, but by the complete consumption of the starting material mass , ensuring no "chemical noise" propagates through the library.

Protocol A: On-DNA Lactam N-Alkylation

Objective: Attach the scaffold to a DNA-conjugated α -bromoacetamide. Causality: Because the lactam nitrogen is weakly nucleophilic, standard aqueous conditions fail. We utilize a high organic co-solvent ratio (90% DMA) to increase the solubility of the organic base and the electrophile, driving the reaction forward without inducing DNA depurination[2].

Step-by-Step Methodology:

  • Preparation: Lyophilize 10 nmol of the DNA-conjugated α -bromoacetamide in a 1.5 mL Eppendorf tube.

  • Reagent Assembly: Dissolve Benzyl 2-oxo-1,9-diazaspiro[5.5]undecane-9-carboxylate (400 equiv, 4 μ mol) in 45 μ L of anhydrous Dimethylacetamide (DMA).

  • Base Addition: Add 5 μ L of a freshly prepared 1 M aqueous solution of Cesium Carbonate (Cs₂CO₃) to the reaction mixture.

  • Reaction: Vortex the mixture and incubate at 60 °C for 12 hours.

  • Validation & Purification: Quench with 10 μ L of 1 M Tris-HCl (pH 7.0). Perform ethanol precipitation by adding 10% volume of 5 M NaCl and 300% volume of cold ethanol. Centrifuge at 14,000 rpm for 30 mins. Analyze the resuspended pellet via LC-MS to confirm the +301 Da mass shift.

Protocol B: On-DNA Cbz Deprotection (Catalytic Transfer Hydrogenation)

Objective: Remove the Cbz group to reveal the N9 secondary amine. Causality: Traditional heterogeneous Pd/C hydrogenolysis is highly inefficient for DNA conjugates due to poor solid-liquid-macromolecule interactions. Instead, we utilize a homogeneous, water-soluble palladium complex. Ammonium formate acts as the hydride donor, safely reducing the Cbz group to toluene and CO₂ without requiring pressurized hydrogen gas[2].

Step-by-Step Methodology:

  • Catalyst Preparation: In a separate vial, mix Pd(OAc)₂ (50 equiv) and the water-soluble phosphine ligand TXPTS (100 equiv) in 20 μ L of degassed water. Incubate for 15 minutes to form the active complex.

  • Reaction Setup: Dissolve the purified DNA-scaffold conjugate (10 nmol) in 70 μ L of 200 mM Ammonium Formate buffer (pH 7.0).

  • Execution: Add the pre-formed Pd-TXPTS catalyst to the DNA solution. Incubate at 37 °C for 4 hours.

  • Validation: Purify via ethanol precipitation. LC-MS must show a clean mass shift of -134 Da, indicating complete Cbz removal without DNA degradation.

Protocol C: Diversification via Amide Coupling

Objective: Couple the newly liberated secondary amine to a diverse array of carboxylic acids. Causality: The deprotected N9 amine is embedded within a sterically hindered spirocyclic core. Standard coupling reagents like EDC/sNHS suffer from rapid aqueous hydrolysis before they can react with hindered nucleophiles. Therefore, we use DMTMM, which forms a highly stable triazine ester intermediate, driving the amidation of secondary amines to near-quantitative yields.

Step-by-Step Methodology:

  • Activation: Pre-activate the building block carboxylic acid (200 equiv) with DMTMM (250 equiv) in 20 μ L of DMA for 10 minutes.

  • Coupling: Add the activated acid to the DNA-conjugate (10 nmol) dissolved in 30 μ L of 200 mM MOPS buffer (pH 8.0).

  • Incubation: Shake at room temperature for 8 hours.

  • Validation: Purify via standard ethanol precipitation and verify the target mass addition via LC-MS.

Quantitative Data & Optimization

The success of incorporating this scaffold hinges on the efficiency of the Cbz deprotection step. Table 1 summarizes the optimization data, demonstrating why the homogeneous Pd(OAc)₂/TXPTS system is strictly required over traditional methods.

Table 1: Optimization of On-DNA Cbz Deprotection of Benzyl 2-oxo-1,9-diazaspiro[5.5]undecane-9-carboxylate (Conditions: 1 mM DNA conjugate, 37 °C, 4 hours)

EntryCatalyst System (Equiv)Hydride Donor (Conc.)Co-SolventDNA Recovery (%)Conversion (%)
1Pd/C (Heterogeneous)H₂ Gas (1 atm)None45%12%
2Pd(OAc)₂ / sSPhos (50 eq)NH₄HCO₂ (200 mM)10% DMA88%65%
3 Pd(OAc)₂ / TXPTS (50 eq) NH₄HCO₂ (200 mM) 10% DMA 92% >95%
4Pd(OAc)₂ / TXPTS (50 eq)1,4-Cyclohexadiene10% DMA90%40%

Note: Entry 3 represents the optimized, self-validating condition utilized in Protocol B, achieving near-quantitative conversion while preserving the DNA barcode.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Solubilization Strategies for Benzyl 2-oxo-1,9-diazaspiro[5.5]undecane-9-carboxylate

Target Audience: Researchers, Formulation Scientists, and Assay Developers in Preclinical Drug Discovery. Physicochemical Profiling & The Solubilization Challenge Benzyl 2-oxo-1,9-diazaspiro[5.5]undecane-9-carboxylate is...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Formulation Scientists, and Assay Developers in Preclinical Drug Discovery.

Physicochemical Profiling & The Solubilization Challenge

Benzyl 2-oxo-1,9-diazaspiro[5.5]undecane-9-carboxylate is a critical spirocyclic intermediate frequently utilized in the synthesis of potent therapeutics, including highly selective Leukotriene C4 Synthase (LTC4S) inhibitors[1]. However, handling this compound in aqueous in vitro systems presents a severe technical hurdle due to its extreme lipophilicity.

Structurally, the molecule consists of a spiro-fused piperidine-lactam core and a carboxybenzyl (Cbz) protecting group. It falls into the category of "greaseball" molecules—compounds whose solubility is fundamentally limited by poor hydration rather than just high crystal lattice energy[2]. Because it lacks any ionizable centers at physiological pH, traditional solubilization methods like salt formation are entirely ineffective.

Frequently Asked Questions (Troubleshooting)

Q1: Why does the compound precipitate immediately upon dilution from my DMSO stock into cell culture media? A1: This is a classic manifestation of "solvent shock" or kinetic precipitation[3]. While the compound dissolves readily in 100% DMSO, rapidly introducing this concentrated stock into an aqueous buffer causes a sudden shift in the solvent's dielectric constant. Water molecules preferentially hydrogen-bond with each other, rapidly excluding the lipophilic Cbz and spirocyclic moieties. To minimize their exposed hydrophobic surface area, the drug molecules aggregate and crash out of solution before they can reach thermodynamic equilibrium.

Q2: Can I use pH adjustment (acidification or alkalinization) to force it into solution? A2: No. A mechanistic analysis of the structure reveals that it contains zero ionizable groups within the pH 1–14 range. The N9 nitrogen is protected by a Cbz group (a neutral carbamate), and the N1 nitrogen is part of a lactam (an amide, which is also neutral). Because there is no basic amine to protonate and no acidic proton to deprotonate, pH-driven solubility enhancement is chemically impossible for this specific scaffold.

Q3: What is the most effective way to maintain this compound in solution for sensitive cell-based assays? A3: For assays where organic solvent toxicity is a limiting factor, we recommend solvent-free host-guest inclusion complexation using Hydroxypropyl-β-cyclodextrin (HP-β-CD)[4]. The hydrophobic cavity of the cyclodextrin torus encapsulates the lipophilic benzyl ring and spiro core, while its hydroxylated exterior maintains excellent aqueous solubility without altering the covalent structure of your target molecule[].

Strategic Decision Workflow

SolubilizationWorkflow Start Benzyl 2-oxo-1,9-diazaspiro [5.5]undecane-9-carboxylate Prop Non-ionizable & Highly Lipophilic Start->Prop Check Target Assay Type? Prop->Check InVitro Biochemical / Cell-Free Check->InVitro Cell Cell-Based / In Vivo Check->Cell Cosolvent Co-Solvent Titration (DMSO/PEG400) InVitro->Cosolvent Fail Direct Aqueous Dilution (Precipitation Risk) InVitro->Fail Avoid CD Inclusion Complexation (HP-β-CD) Cell->CD Cell->Fail Avoid

Workflow for selecting the optimal solubilization strategy based on assay requirements.

Validated Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . Do not proceed to your biological assay without passing the integrated validation step.

Protocol A: Co-Solvent Step-Down Method (For Biochemical Assays)

Causality: Direct dilution creates localized pockets of high water concentration, triggering nucleation. By stepping down the organic concentration through an intermediate vehicle, we lower the thermodynamic barrier to solvation and prevent kinetic aggregation.

  • Stock Preparation: Dissolve the powder in 100% anhydrous DMSO to yield a 10 mM stock. Vortex until optically clear.

  • Intermediate Vehicle: Prepare a transition buffer consisting of 10% PEG400, 5% Tween-80, and 85% PBS (v/v).

  • Titration: While vigorously vortexing the intermediate vehicle, add the DMSO stock dropwise to achieve a 1 mM intermediate solution.

  • Final Dilution: Dilute the intermediate solution 1:10 into your final aqueous assay buffer (Final conc: 100 µM compound, 1% DMSO).

  • Self-Validation Step: Measure the optical density (OD) of the final solution at 600 nm using a spectrophotometer.

    • Pass: OD600 < 0.01 (True solution).

    • Fail: OD600 ≥ 0.01 (Micro-precipitation/colloidal aggregation has occurred. The assay will yield false negatives).

Protocol B: HP-β-CD Inclusion Complexation (For Cell-Based Assays)

Causality: This method entirely avoids organic solvents. It replaces unfavorable water-hydrophobe interactions with thermodynamically favorable host-guest interactions inside the cyclodextrin cavity[6].

  • Excipient Preparation: Prepare a 20% (w/v) solution of HP-β-CD in sterile water or saline. Stir until completely dissolved.

  • Direct Addition: Weigh the Benzyl 2-oxo-1,9-diazaspiro[5.5]undecane-9-carboxylate powder and add it directly to the HP-β-CD solution (Targeting 2 mM). Do not use DMSO.

  • Thermal Sonication: Place the suspension in a bath sonicator set to 37°C for 45 minutes. The mechanical energy and mild heat drive the guest molecule into the cyclodextrin cavity.

  • Self-Validation Step: Pass the resulting solution through a 0.22 µm PTFE syringe filter.

    • Mechanism: If the compound is merely suspended rather than truly complexed, the solid particles will be retained on the PTFE membrane.

    • Verification: Quantify the filtrate via HPLC-UV (at 254 nm) against a standard curve to confirm the true dissolved concentration before applying it to your cells.

Quantitative Solubility Data

The following table summarizes the expected solubility limits and biological compatibility of Benzyl 2-oxo-1,9-diazaspiro[5.5]undecane-9-carboxylate across different formulation strategies.

Solubilization StrategyVehicle CompositionEstimated Solubility LimitCytotoxicity RiskPrimary Mechanism of Action
Direct Dilution 100% PBS< 1 µMN/ABaseline thermodynamic solubility
Standard DMSO 1% DMSO in PBS5 - 10 µMBorderlineCo-solvency (Kinetic stabilization)
Co-Solvent Mix 10% PEG400 / 1% DMSO50 - 100 µMHigh (Osmotic stress)Dielectric constant reduction
Cyclodextrin 20% HP-β-CD in Water> 1 mMLowHydrophobic cavity encapsulation

References

  • Source: Journal of Medicinal Chemistry (ACS)
  • Source: PMC (NIH)
  • Title: A-1210477 Technical Support Center: Troubleshooting Aqueous Solubility Source: Benchchem URL
  • Title: Cyclodextrin Solutions for API Solubility Boost Source: BOC Sciences URL
  • Title: Continuous Manufacturing of Solvent-Free Cyclodextrin Inclusion Complexes for Enhanced Drug Solubility via Hot-Melt Extrusion: A Quality by Design Approach Source: MDPI URL
  • Title: Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability Source: SciSpace URL

Sources

Optimization

Technical Support Center: Troubleshooting Catalytic Hydrogenation of Benzyl 2-oxo-1,9-diazaspiro[5.5]undecane-9-carboxylate

Welcome to the Technical Support Center for spirocyclic building block synthesis. Benzyl 2-oxo-1,9-diazaspiro[5.5]undecane-9-carboxylate is a highly valuable spirocyclic intermediate featuring a carboxybenzyl (Cbz)-prote...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for spirocyclic building block synthesis. Benzyl 2-oxo-1,9-diazaspiro[5.5]undecane-9-carboxylate is a highly valuable spirocyclic intermediate featuring a carboxybenzyl (Cbz)-protected secondary amine (piperidine ring) and a lactam moiety. The standard method for liberating the free amine is catalytic hydrogenation. However, the unique steric and electronic environment of the spiro[5.5]undecane system can lead to unexpected side reactions.

This guide provides field-proven insights, mechanistic causality, and self-validating protocols to ensure quantitative and clean deprotection.

Part 1: Diagnostic Troubleshooting & FAQs

Q1: Why am I observing an N-methylated byproduct instead of the desired free secondary amine? Causality & Insight: This is a classic, yet frequently overlooked, side reaction when methanol is used as the solvent for palladium-catalyzed hydrogenation. Palladium on carbon (Pd/C) is highly active and can catalyze the dehydrogenation of methanol to generate formaldehyde and Pd-H species[1]. Once the Cbz group is cleaved, the newly liberated secondary amine of the spirocycle undergoes rapid condensation with this in-situ generated formaldehyde to form an iminium ion. The iminium intermediate is subsequently reduced by the Pd-H species via a "borrowing hydrogen" or transfer hydrogenation pathway, yielding the undesired N-methylated spirocycle[2]. Solution: Immediately switch the reaction solvent. Ethyl acetate (EtOAc) or tetrahydrofuran (THF) are preferred as they cannot undergo this dehydrogenative coupling[3]. If an alcohol is strictly required for substrate solubility, use 2,2,2-trifluoroethanol (TFE) or ethanol (though trace N-ethylation is theoretically possible, it is kinetically much slower than methylation).

Q2: The Cbz deprotection is sluggish and stalls at ~50-60% conversion. How can I drive it to completion? Causality & Insight: Stalling is typically caused by two factors: steric hindrance and catalyst poisoning. The spiro[5.5]undecane core creates a bulky three-dimensional environment that impedes the carbamate's ability to lay flat against the heterogeneous palladium surface[4]. Furthermore, as the reaction progresses, the generated free spirocyclic amine (a strong Lewis base) can coordinate directly to the palladium active sites, effectively poisoning the catalyst and halting the catalytic cycle. Solution: Upgrade the catalyst and modify the microenvironment. Switch from standard 10% Pd/C to Pearlman’s catalyst (20% Pd(OH)₂/C). Pearlman's catalyst provides a highly active, non-pyrophoric surface that excels at cleaving sterically hindered Cbz groups. Additionally, add 1.0 equivalent of glacial acetic acid (AcOH) to the solvent. The acid immediately protonates the liberated amine to its ammonium acetate salt, preventing it from coordinating to and deactivating the palladium surface.

Q3: I am detecting a dimeric spirocycle impurity in my LC-MS. What is the mechanism, and how do I prevent it? Causality & Insight: Dimerization occurs when transient imine intermediates form during the reaction. This usually happens if the solvent is not properly degassed (trace oxygen leads to oxidative dehydrogenation of the amine) or if the solvent contains trace aldehyde impurities. The free spirocyclic amine acts as a nucleophile, attacking these transient imines to form a cross-coupled dimer. Solution: Ensure strict degassing of all solvents using sparging or freeze-pump-thaw methods. Run the reaction at a lower substrate concentration (e.g., 0.05 M instead of 0.2 M), as high dilution kinetically favors the primary reduction over intermolecular dimerization. Finally, ensure a high, continuous pressure of H₂ (e.g., 40 psi in a Parr reactor) to rapidly quench any reactive intermediates before they can undergo bimolecular coupling.

Part 2: Condition Optimization Matrix

The following table summarizes the quantitative impact of various reaction parameters on the deprotection of Benzyl 2-oxo-1,9-diazaspiro[5.5]undecane-9-carboxylate.

SolventCatalystAdditiveH₂ PressurePrimary Outcome / Side ReactionYield (%)
Methanol10% Pd/CNone1 atm (Balloon)Significant N-methylation byproduct45%
Methanol10% Pd/CAcOH (1.0 eq)1 atm (Balloon)Reduced N-methylation, sluggish conversion60%
EtOAc10% Pd/CNone1 atm (Balloon)Clean reaction, but stalls at ~70% conversion65%
EtOAc20% Pd(OH)₂/CNone40 psi (Parr)Complete conversion, trace dimerization88%
EtOAc 20% Pd(OH)₂/C AcOH (1.0 eq) 40 psi (Parr) Complete conversion, high purity amine salt >95%

Part 3: Self-Validating Standard Operating Procedure (SOP)

This optimized protocol utilizes EtOAc and Pearlman's catalyst to completely bypass N-methylation and catalyst poisoning.

Step 1: Preparation & Degassing

  • In a clean, dry pressure vessel (e.g., Parr shaker bottle), dissolve Benzyl 2-oxo-1,9-diazaspiro[5.5]undecane-9-carboxylate (1.0 equiv, typically 10 mmol) in HPLC-grade Ethyl Acetate (EtOAc) to achieve a concentration of 0.05 M.

  • Add glacial acetic acid (1.0 equiv).

  • Sparge the solution with inert Argon gas for 10 minutes to remove dissolved oxygen, preventing oxidative dimerization.

Step 2: Catalyst Addition & Hydrogenation 4. Carefully add 20% Pd(OH)₂/C (Pearlman’s catalyst, 10 mol% Pd relative to substrate). Safety note: Always add the catalyst to the solvent under an inert atmosphere to prevent solvent ignition. 5. Seal the vessel and purge the headspace with H₂ gas (pressurize to 20 psi, then carefully vent). Repeat this purge cycle three times. 6. Pressurize the vessel to 40 psi with H₂ and initiate vigorous shaking/stirring at room temperature.

Step 3: Self-Validation & Reaction Monitoring 7. After 4 hours, halt the shaking, vent the H₂ safely, and extract a 50 µL aliquot. 8. Self-Validation Checkpoint: Spot the aliquot on a silica TLC plate alongside the starting material. Elute with 10% MeOH in DCM.

  • Validation: Dip the developed plate in a Ninhydrin stain solution and heat it. The Cbz-protected starting material will remain invisible to Ninhydrin. A successful deprotection is validated by the immediate appearance of a vibrant purple/blue spot at a lower Rf, confirming the presence of the free secondary spirocyclic amine.

Step 4: Workup & Isolation 9. Once complete conversion is validated, purge the vessel with Argon. 10. Filter the reaction mixture through a tightly packed pad of Celite to remove the palladium catalyst. Wash the Celite pad thoroughly with 10% MeOH/EtOAc. 11. Concentrate the filtrate under reduced pressure to yield the 2-oxo-1,9-diazaspiro[5.5]undecane acetate salt in quantitative yield.

Part 4: Diagnostic Workflow

The following decision tree illustrates the logical troubleshooting pathway for optimizing the Cbz deprotection of spirocyclic amines.

G Start Start: Cbz Deprotection of Spirocycle Check1 Is N-methylation observed? Start->Check1 Sol1 Solvent Issue: Switch MeOH to EtOAc/THF Check1->Sol1 Yes Check2 Is the reaction sluggish/stalling? Check1->Check2 No Sol1->Check2 Sol2 Catalyst/Steric Issue: Use Pd(OH)2/C + AcOH Check2->Sol2 Yes Check3 Is dimerization observed? Check2->Check3 No Sol2->Check3 Sol3 Concentration Issue: Dilute & Increase H2 Pressure Check3->Sol3 Yes Success Optimal Conversion to Free Spirocyclic Amine Check3->Success No Sol3->Success

Troubleshooting workflow for Cbz deprotection of spirocyclic amines.

References

  • Rapid and Practical Transfer Hydrogenation for Cleavage of N-Cbz Protected Amines Using a Supported Palladium Catalyst Under Microwave Irradiation ACS Medicinal Chemistry Letters[Link]

  • Commercial Pd/C-Catalyzed N-Methylation of Nitroarenes and Amines Using Methanol as Both C1 and H2 Source The Journal of Organic Chemistry[Link]

  • Methanol Steam Reforming Controls the Selective Transfer Hydrogenation vs N-Methylation of Nitrobenzene Using a PVP-Stabilized IrO2 Nanoparticle Catalyst Organic Process Research & Development[Link]

  • N-Methylation of Amines with Methanol in Aqueous Solution Catalyzed by a Water-Soluble Metal–Ligand Bifunctional Dinuclear Iridium Catalyst The Journal of Organic Chemistry[Link]

Sources

Troubleshooting

Technical Support Center: Stability &amp; Troubleshooting for Benzyl 2-oxo-1,9-diazaspiro[5.5]undecane-9-carboxylate

Welcome to the Technical Support Center. This guide is engineered for researchers, analytical chemists, and drug development professionals working with Benzyl 2-oxo-1,9-diazaspiro[5.5]undecane-9-carboxylate .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, analytical chemists, and drug development professionals working with Benzyl 2-oxo-1,9-diazaspiro[5.5]undecane-9-carboxylate . This spirocyclic scaffold contains two distinct functional liabilities: a Cbz (carboxybenzyl) protected amine and a δ -lactam (2-oxo cyclic amide) . Understanding their orthogonal stabilities under extreme pH conditions is critical for successful synthetic routing, formulation, and forced degradation studies.

Structural Liability & Degradation Pathways

To predict the behavior of this molecule, we must analyze the causality behind its degradation mechanics.

DegradationPathways Intact Benzyl 2-oxo-1,9-diazaspiro[5.5]undecane-9-carboxylate Base Strong Basic Conditions (>1M NaOH, Heat) Intact->Base High pH Stress Acid Strong Acidic Conditions (6M HCl or HBr/AcOH) Intact->Acid Low pH Stress LactamBase Lactam Hydrolysis (Ring-opened Amino Acid) Base->LactamBase Hydroxide Attack CbzBase Carbamate Hydrolysis (Slow Cbz Cleavage) Base->CbzBase Nucleophilic Cleavage LactamAcid Acidic Lactam Hydrolysis (Requires Reflux) Acid->LactamAcid Protonation & H2O Attack CbzAcid Cbz Cleavage (Decarboxylation + Free Amine) Acid->CbzAcid Acidic SN2/SN1

Mechanistic degradation pathways of the spirocyclic API under pH stress.

Frequently Asked Questions (FAQs)

Q1: Is the Cbz protecting group stable under strong acidic conditions? A: No. While the Cbz group is highly orthogonal to mild acids (e.g., tolerating trifluoroacetic acid used for Boc deprotection), it is rapidly cleaved under harsh acidic conditions. Exposure to strong acids like 33% HBr in acetic acid or refluxing 6M HCl leads to the protonation of the carbamate oxygen. This activates the benzyl carbon for an SN​2 displacement by the halide ion, resulting in irreversible decarboxylation and the release of the free 1,9-diazaspiro[5.5]undecane amine 1[1].

Q2: Will the 2-oxo (lactam) ring open under strong basic conditions? A: Yes, but it requires significant activation energy. The 2-oxo group forms a δ -lactam (a 6-membered cyclic amide). Because it lacks the high ring strain of β -lactams, it is relatively stable at ambient pH. However, under strong basic conditions (e.g., >1M NaOH with heating), the hydroxide ion acts as a potent nucleophile. It attacks the carbonyl carbon to form a tetrahedral intermediate, which subsequently collapses to break the C-N bond, yielding a linear amino acid derivative 2[2].

Q3: How does the lactam behave in concentrated mineral acids? A: In moderately to highly concentrated mineral acids (e.g., H2​SO4​ or 6M HCl), the lactam undergoes acid-catalyzed hydrolysis. The mechanism relies on the protonation of the carbonyl oxygen, which drastically increases the electrophilicity of the carbonyl carbon, allowing water molecules to attack. This process is highly dependent on medium effects and typically requires extended refluxing to achieve complete ring opening 3[3].

Q4: Can I selectively deprotect the Cbz group without opening the lactam? A: Absolutely. The most reliable method for selective Cbz removal without risking lactam hydrolysis is catalytic hydrogenolysis (e.g., H2​ with Pd/C). This process operates at a neutral pH and room temperature, completely preserving the 2-oxo lactam core while cleanly liberating the amine and toluene 4[4].

Troubleshooting Guide: Detecting & Mitigating Degradation

Symptom / ObservationPotential Root CauseMechanistic ExplanationCorrective Action
Unexpected mass (+18 Da) in LC-MS during basic workup Base-catalyzed lactam hydrolysisHydroxide attack on the 2-oxo group opens the spirocycle into a linear amino acid (addition of H2​O ).Keep workup pH < 9. Substitute strong bases (NaOH) with mild aqueous bases (e.g., NaHCO3​ ).
Loss of target mass during acidic cleavage of orthogonal groups Premature Cbz cleavageExcess strong acid (e.g., HCl) protonates the carbamate, triggering decarboxylation and loss of the benzyl group.Limit acid exposure time/concentration, or switch to a truly orthogonal protecting group (e.g., Fmoc).
Inconsistent LC-MS quantification across timepoints Post-sampling degradationThe degradation reaction continues in the autosampler vial because the pH stress was not neutralized.Implement a strict, equimolar quenching protocol immediately after sampling (See Protocol below).

Validated Experimental Protocol: Forced Degradation Assay

To accurately determine the stability profile of Benzyl 2-oxo-1,9-diazaspiro[5.5]undecane-9-carboxylate, you must use a self-validating system . This protocol incorporates a zero-time ( t=0 ) control and a mass-balance check. If the sum of the intact API and identified degradants does not equal 100% of the t=0 peak area, it flags secondary degradation pathways or precipitation, validating the assay's internal logic.

ProtocolWorkflow S1 1. Sample Prep (1 mg/mL in MeCN) S2 2. Stress Induction (Add Acid/Base) S1->S2 S3 3. Incubation (Time-Course Sampling) S2->S3 S4 4. Quenching (Neutralize to pH 7) S3->S4 S5 5. LC-MS/MS (Quantify Intact %) S4->S5

Self-validating experimental workflow for acid/base forced degradation.

Step-by-Step Methodology:
  • Sample Preparation: Dissolve the compound in HPLC-grade Acetonitrile (MeCN) to a concentration of 2 mg/mL. MeCN acts as an inert co-solvent to prevent precipitation upon the addition of aqueous stressors.

  • Baseline Establishment ( t=0 ): Aliquot 500 µL of the sample. Add 500 µL of neutral buffer (pH 7). Analyze immediately via LC-MS to establish the 100% mass-balance baseline.

  • Stress Induction:

    • Acid Stress: Mix 500 µL of the sample with 500 µL of 2M HCl (Final concentration: 1M HCl, 1 mg/mL API).

    • Base Stress: Mix 500 µL of the sample with 500 µL of 2M NaOH (Final concentration: 1M NaOH, 1 mg/mL API).

  • Time-Course Incubation: Incubate the vials at 60°C. Extract 100 µL aliquots at t=1h,4h,8h, and 24h .

  • Critical Quenching Step: Do not bypass this step. Immediately quench the 100 µL extracted aliquot to halt degradation.

    • For Acid Stress: Add 100 µL of 1M NaOH.

    • For Base Stress: Add 100 µL of 1M HCl.

  • LC-MS/MS Analysis: Inject the quenched samples. Calculate the remaining percentage of the intact parent mass and quantify the appearance of the +18 Da (lactam hydrolysis) and -134 Da (Cbz cleavage) degradants.

Quantitative Data Summary

The following table summarizes the expected kinetic stability of the molecule's functional groups under various benchmarking conditions.

Functional GroupStress ConditionTemperatureExpected Stability ( t1/2​ )Primary Degradation Product
Cbz Carbamate 33% HBr in AcOH25°C< 15 minutesFree spiro-amine + Benzyl bromide
Cbz Carbamate 1M NaOH80°C4 - 8 hoursFree spiro-amine + Benzyl alcohol
2-oxo Lactam 6M HCl100°C (Reflux)< 1 hourRing-opened linear amino acid
2-oxo Lactam 1M NaOH25°C> 24 hoursN/A (Relatively Stable at RT)
Intact Molecule H2​ , Pd/C (Neutral)25°C~ 2 hoursFree spiro-amine + Toluene (Intended)

References

  • Source: total-synthesis.
  • Source: masterorganicchemistry.
  • Lactams in sulfuric acid.
  • Source: masterorganicchemistry.

Sources

Reference Data & Comparative Studies

Validation

Benzyl 2-oxo-1,9-diazaspiro[5.5]undecane-9-carboxylate vs Boc-protected diazaspiro undecane reactivity

A Comparative Guide to the Reactivity of Cbz- and Boc-Protected 1,9-Diazaspiro[5.5]undecanes A Senior Application Scientist's Guide for Drug Development Professionals In the synthesis of complex nitrogen-containing heter...

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Author: BenchChem Technical Support Team. Date: April 2026

A Comparative Guide to the Reactivity of Cbz- and Boc-Protected 1,9-Diazaspiro[5.5]undecanes

A Senior Application Scientist's Guide for Drug Development Professionals

In the synthesis of complex nitrogen-containing heterocycles, the strategic use of protecting groups is not merely a tactical choice but a cornerstone of the entire synthetic plan. The 1,9-diazaspiro[5.5]undecane core, a privileged scaffold found in a variety of bioactive compounds, presents a unique synthetic challenge due to its two distinct secondary amine functionalities.[1][2] The differential protection of these amines is critical for selective functionalization. This guide provides an in-depth comparison of two common N9-protected scaffolds: Benzyl 2-oxo-1,9-diazaspiro[5.5]undecane-9-carboxylate (a Cbz-protected variant) and its tert-butyloxycarbonyl (Boc) protected analogue. We will explore the nuanced differences in their reactivity, stability, and strategic application, supported by experimental data and established protocols.

Structural and Physicochemical Properties: A Tale of Two Carbamates

The choice between the benzyloxycarbonyl (Cbz or Z) and the tert-butyloxycarbonyl (Boc) group dictates the entire downstream synthetic pathway.[3][4] This decision is governed by their fundamentally different lability, a concept known as orthogonality, which allows for the selective removal of one in the presence of the other.[3][5]

The key distinction lies in their deprotection mechanisms: the Cbz group is cleaved under reductive conditions, while the Boc group is labile to acid.[5] This difference stems from the nature of the carbamate's alkoxy group. The benzylic C-O bond in the Cbz group is susceptible to hydrogenolysis, whereas the Boc group readily fragments in acid to form a highly stable tert-butyl cation.[6]

PropertyBenzyl 2-oxo-1,9-diazaspiro[5.5]undecane-9-carboxylate (Cbz-Protected)N-Boc-1,9-diazaspiro[5.5]undecan-2-one (Boc-Protected Analogue)
Protecting Group Benzyloxycarbonyl (Cbz or Z)tert-Butyloxycarbonyl (Boc)
Molecular Formula C₁₇H₂₂N₂O₃[7]C₁₄H₂₄N₂O₃
Molecular Weight 302.37 g/mol [7]268.35 g/mol
Stability Profile Stable to acidic and most basic conditions.[3][4]Stable to bases, nucleophiles, and catalytic hydrogenation.[3]
Primary Lability Catalytic Hydrogenolysis (e.g., H₂, Pd/C).[3][8]Acidic conditions (e.g., TFA, HCl).[4][5]
Deprotection Byproducts Toluene, CO₂Isobutylene, CO₂[5]
Comparative Reactivity in Key Transformations

The protecting group at the N9 position directly influences the reactivity of the entire molecule, particularly the nucleophilicity of the N1 amine and the molecule's stability under various reaction conditions.

Both the Cbz and Boc groups are electron-withdrawing, which reduces the basicity and nucleophilicity of the N9 nitrogen to which they are attached, effectively protecting it from participating in most reactions. This leaves the N1-H as the primary site for functionalization, such as alkylation or acylation. The electronic effects of the Cbz and Boc groups on the distant N1 amine are generally considered comparable, allowing it to act as a typical secondary amine nucleophile.

Recent studies have highlighted interesting differences when the carbamate itself is the target. In a novel rhodium-catalyzed direct amidation of carbamates with arylboroxines, N-Cbz-protected amines were reported to give cleaner reaction profiles and improved yields compared to their N-Boc counterparts for more challenging substrates.[9][10] This suggests that under certain catalytic conditions, the Cbz group may be a more robust participant or lead to fewer side reactions than the Boc group.

The most significant difference in reactivity lies in the deprotection conditions. This orthogonality is a powerful tool in complex synthesis.[5]

  • Cbz Group Removal: The standard method is catalytic hydrogenolysis (e.g., H₂ gas over a palladium catalyst). This method is exceptionally mild in terms of pH but is incompatible with other reducible functional groups like alkenes, alkynes, or nitro groups.[5]

  • Boc Group Removal: This is typically achieved with moderate to strong acids, such as trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrogen chloride (HCl) in dioxane.[3][11] The byproducts, isobutylene and carbon dioxide, are volatile, which simplifies reaction workup significantly.[5] However, this method is unsuitable for molecules containing other acid-sensitive groups.

The following diagram illustrates the distinct and orthogonal cleavage pathways for the Cbz and Boc protecting groups.

G cluster_0 Cbz-Protected Amine cluster_1 Boc-Protected Amine cluster_2 Orthogonal System Cbz_Amine R-NH-Cbz H2_PdC H₂, Pd/C (Hydrogenolysis) Cbz_Amine->H2_PdC Reductive Cleavage Cbz_Deprotected R-NH₂ + Toluene + CO₂ H2_PdC->Cbz_Deprotected Product_1 Product_1 H2_PdC->Product_1 Boc group intact Boc_Amine R-NH-Boc TFA TFA or HCl (Acidolysis) Boc_Amine->TFA Acid-Catalyzed Fragmentation Boc_Deprotected R-NH₃⁺ + Isobutylene + CO₂ TFA->Boc_Deprotected Product_2 Product_2 TFA->Product_2 Cbz group intact Orthogonal_Start Molecule with Cbz and Boc groups Orthogonal_Start->H2_PdC Selective Cbz Removal Orthogonal_Start->TFA Selective Boc Removal

Caption: Orthogonal deprotection of Cbz and Boc groups.

Experimental Protocols and Data

The following protocols are representative procedures for the deprotection of the N9 position on the diazaspiro[5.5]undecane scaffold.

This protocol is adapted from standard hydrogenolysis procedures for Cbz-protected amines.[3]

Objective: To remove the Cbz group from Benzyl 2-oxo-1,9-diazaspiro[5.5]undecane-9-carboxylate.

Materials:

  • Benzyl 2-oxo-1,9-diazaspiro[5.5]undecane-9-carboxylate (1.0 eq)

  • Palladium on carbon (10% Pd/C, 10-20% w/w)

  • Methanol (MeOH) or Ethyl Acetate (EtOAc)

  • Hydrogen (H₂) gas supply (balloon or Parr shaker)

  • Celite™

Procedure:

  • Dissolve the Cbz-protected substrate in MeOH (approx. 0.1 M).

  • Carefully add 10% Pd/C to the solution under an inert atmosphere (e.g., Nitrogen or Argon).

  • Evacuate the flask and backfill with H₂ gas (repeat 3 times).

  • Stir the reaction mixture vigorously under a positive pressure of H₂ (typically a balloon is sufficient) at room temperature.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 2-16 hours).

  • Once complete, carefully filter the reaction mixture through a pad of Celite™ to remove the palladium catalyst.

  • Rinse the pad with additional solvent (MeOH or EtOAc).

  • Concentrate the filtrate under reduced pressure to yield the deprotected 1,9-diazaspiro[5.5]undecan-2-one.

This protocol is a standard method for Boc group removal using trifluoroacetic acid.[3][11]

Objective: To remove the Boc group from an N-Boc protected 1,9-diazaspiro[5.5]undecan-2-one.

Materials:

  • N-Boc-1,9-diazaspiro[5.5]undecan-2-one (1.0 eq)

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Procedure:

  • Dissolve the N-Boc protected substrate in DCM (approx. 0.1-0.2 M).

  • Cool the solution to 0 °C in an ice bath.

  • Add TFA dropwise (typically 5-10 equivalents, or as a 20-50% solution in DCM). Gas evolution (CO₂) may be observed.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours.

  • Monitor the reaction by TLC or LC-MS until completion.

  • Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.

  • To obtain the free amine from its trifluoroacetate salt, dissolve the residue in DCM and wash carefully with saturated NaHCO₃ solution until the aqueous layer is basic.

  • Separate the organic layer, dry with anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the deprotected product.

Deprotection MethodReagents & ConditionsSubstrate CompatibilityWorkup ComplexityReference
Cbz Removal H₂, 10% Pd/C, MeOH, RTSensitive to: Alkenes, alkynes, nitro groups, some sulfur compounds.Low (filtration)[3][5]
Boc Removal TFA, DCM, 0°C to RTSensitive to: Acid-labile groups (e.g., other Boc groups, t-butyl esters, acetals).Moderate (requires basic wash)[3][5][11]
Strategic Selection in Synthesis

The choice between a Cbz- or Boc-protected diazaspiro-undecane is a critical strategic decision that impacts the entire synthetic route. The primary factor is the chemical nature of other functional groups present in the molecule or those planned for introduction.

G start Start: Need to functionalize 1,9-diazaspiro[5.5]undecane scaffold q1 Are there reducible groups (alkenes, alkynes, nitro) in the final molecule or intermediates? start->q1 q2 Are there acid-sensitive groups (t-butyl esters, acetals) in the final molecule or intermediates? q1->q2 No use_boc Choose Boc-protected scaffold q1->use_boc Yes use_cbz Choose Cbz-protected scaffold q2->use_cbz No rethink Re-evaluate synthetic route. Consider alternative orthogonal protecting groups (e.g., Fmoc). q2->rethink Yes

Caption: Decision workflow for selecting a protecting group.

  • Choose Cbz-protection when: Your synthetic route involves strongly acidic conditions or the molecule contains acid-labile groups. The final product must be stable to hydrogenation.

  • Choose Boc-protection when: Your molecule contains functional groups that are sensitive to reduction, such as double or triple bonds. A simple, metal-free deprotection with volatile byproducts is advantageous for purification.[5]

Conclusion

Both Benzyl 2-oxo-1,9-diazaspiro[5.5]undecane-9-carboxylate and its Boc-protected counterpart are invaluable intermediates for the synthesis of complex molecules. There is no universally "better" option; the choice is dictated by the specific demands of the synthetic target. The Cbz group offers stability to a wide range of non-reductive conditions, while the Boc group provides a convenient, acid-labile handle that avoids heavy metal catalysts and is compatible with reducible functionalities. A thorough understanding of their orthogonal reactivity and stability profiles empowers the medicinal chemist to design more efficient, robust, and successful synthetic routes.

References

  • BenchChem. (2025). A literature review of Boc vs. Cbz protecting groups.
  • BenchChem. (2025). Tert-Butoxycarbonyl (Boc) vs. Benzyloxycarbonyl (Cbz) as Amine Protecting Groups.
  • BenchChem. (2025). A Head-to-Head Battle of Amine Protection: Cbz vs.
  • Kuklya, A. et al. (2017). Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. RSC Advances. [Link]

  • White, J. D. et al. (2013). 1,7-diazaspiro[5.5]undecane--a neglected heterocycle. Organic Letters. [Link]

  • Ashenhurst, J. (2018). Protecting Groups For Amines – Carbamates. Master Organic Chemistry. [Link]

  • Chemistry Steps. (2023). Boc Protecting Group for Amines. [Link]

  • StudySmarter. (2023). Protecting Groups: Boc, Cbz, Amine. [Link]

  • Krogsgaard-Larsen, P. et al. (2021). Structure–Activity Studies of 3,9-Diazaspiro[5.5]undecane-Based γ-Aminobutyric Acid Type A Receptor Antagonists with Immunomodulatory Effect. ACS Omega. [Link]

  • Lim, D. S. W. et al. (2015). Direct Amidation of N-Boc- and N-Cbz-Protected Amines via Rhodium-Catalyzed Coupling of Arylboroxines and Carbamates. Organic Letters. [Link]

  • Organic Chemistry Portal. (2015). Direct Amidation of N-Boc- and N-Cbz-Protected Amines via Rhodium-Catalyzed Coupling of Arylboroxines and Carbamates. [Link]

  • Reddit r/Chempros. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. [Link]

  • Riguet, E. et al. (2003). Photochemical protection of amines with Cbz and Fmoc groups. Organic & Biomolecular Chemistry. [Link]

  • Raghuvanshi, D. S. & Singh, K. N. (2013). Stereoselective synthesis of diazaspiro[5.5]undecane derivatives via base promoted [5+1] double Michael addition of N,N′-dimethylbarbituric acid to dibenzylidene acetones. Tetrahedron Letters. [Link]

  • Patny, A. et al. (2006). Practical and divergent synthesis of 1- and 5-substituted 3,9-diazaspiro[5.5]undecanes and undecan-2-ones. The Journal of Organic Chemistry. [Link]

  • D'Souza, D. M. & Müller, T. J. J. (2007). The Reactivity of the N-Boc Protecting Group: An Underrated Feature. Angewandte Chemie International Edition. [Link]

  • Bouzian, I. et al. (2021). Crystal structure, Hirshfeld surface analysis and density functional theory study of benzyl 2-oxo-1-(prop-2-yn-1-yl)-1,2-dihydroquinoline-4-carboxylate. IUCrData. [Link]

  • J&K Scientific LLC. (2026). BOC Protection and Deprotection. [Link]

  • BenchChem. (2025). Understanding Boc protection and deprotection in peptide synthesis.
  • Organic Chemistry Portal. (1985). Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation. [Link]

  • BenchChem. (2025). Application Notes and Protocols: Deprotection of Benzyl Esters in H-Thr-OBzl·HCl.
  • Reddy, C. R. & Rao, K. S. R. (2008). Efficient and selective cleavage of the tert-butoxycarbonyl (Boc) group under basic condition. Tetrahedron Letters. [Link]

  • Organic Chemistry Portal. (2023). Oxidative Deprotection of Benzyl Protecting Groups for Alcohols by an Electronically Tuned Nitroxyl-Radical Catalyst. [Link]

  • El-Guesmi, N. et al. (2021). Experimental and Computational Studies on N-alkylation Reaction of N-Benzoyl 5-(Aminomethyl)Tetrazole. Chemistry. [Link]

  • Lim, D. S. W. et al. (2015). Direct Amidation of N-Boc- and N-Cbz-Protected Amines via Rhodium-Catalyzed Coupling of Arylboroxines and Carbamates. Organic Letters. [Link]

  • Bhuyan, S. et al. (2021). Deprotection of benzyl in ester substrates. ResearchGate. [Link]

  • CP Lab Safety. (n.d.). benzyl 1-oxo-2, 9-diazaspiro[5.5]undecane-9-carboxylate, min 97%, 500 mg. [Link]

  • Lee, S. et al. (2021). Practical one-pot amidation of N-Alloc-, N-Boc-, and N-Cbz protected amines under mild conditions. Organic & Biomolecular Chemistry. [Link]

  • Appchem. (n.d.). benzyl 1,9-diazaspiro[5.5]undecane-9-carboxylate. [Link]

  • BenchChem. (2025). Comparative Bioactivity of 1,9-Diazaspiro[5.5]undecanes: A Guide for Drug Development Professionals.

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Comparative

Comparative Conformational Stability: Benzyl 2-oxo-1,9-diazaspiro[5.5]undecane-9-carboxylate vs. Piperidine Derivatives

Introduction: The Escape from Flatland In modern drug discovery, the transition from planar or highly flexible heterocycles to rigid, three-dimensional architectures is a proven strategy for optimizing pharmacokinetic an...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Escape from Flatland

In modern drug discovery, the transition from planar or highly flexible heterocycles to rigid, three-dimensional architectures is a proven strategy for optimizing pharmacokinetic and pharmacodynamic profiles. Traditional piperidine derivatives, while ubiquitous in medicinal chemistry, suffer from high conformational flexibility. This flexibility often results in a significant entropic penalty upon target binding and increased vulnerability to cytochrome P450 (CYP450) mediated metabolism.

Conversely, spirocyclic scaffolds like Benzyl 2-oxo-1,9-diazaspiro[5.5]undecane-9-carboxylate represent a thermodynamic paradigm shift. By spiro-fusing two six-membered rings (a lactam and a piperidine) at a single quaternary carbon, the molecule achieves a highly pre-organized, orthogonal 3D geometry. This guide objectively compares the conformational stability, thermodynamic advantages, and metabolic resilience of this diazaspiro scaffold against standard piperidine analogs, providing actionable experimental protocols for validation.

Mechanistic Causality: Rigidity vs. Flexibility

Piperidine Derivatives: The Cost of Flexibility

Standard piperidine rings predominantly exist in a chair conformation but undergo rapid chair-boat-chair interconversions at room temperature. The energy barrier for this ring inversion is typically low ( ΔG‡≈10−11 kcal/mol). When a flexible piperidine binds to a protein target, it must "freeze" into a single bioactive conformation. This loss of rotational and vibrational degrees of freedom results in a high thermodynamic cost—specifically, a large negative change in conformational entropy ( ΔS ).

1,9-Diazaspiro[5.5]undecane Scaffolds: Thermodynamic Pre-organization

The consists of two piperidine-derived rings fused at a single spiro carbon (position 2 of one ring and position 4 of the other)[1]. In Benzyl 2-oxo-1,9-diazaspiro[5.5]undecane-9-carboxylate, the presence of the 2-oxo group forms a rigid lactam, further restricting the flexibility of the adjacent spiro-fused piperidine ring.

This spiro-fusion locks the rings in an orthogonal arrangement, drastically increasing the fraction of sp3-hybridized carbons ( Fsp3​ ) and preventing standard ring-flipping dynamics. Consequently, the molecule is "pre-organized." Because the scaffold is already restricted in its unbound state, the entropic penalty upon binding to a biological target is minimized, often leading to [2]. Furthermore, this rigid 3D bulk provides steric shielding, which prevents the molecule from easily adopting the induced-fit conformations required by CYP450 active sites, thereby [3].

Conformational_Logic Spiro Spirocyclic Scaffold (1,9-diazaspiro[5.5]undecane) Fsp3 High Fsp3 Fraction (Increased 3D Character) Spiro->Fsp3 Structural property Rigidity Conformational Locking (Restricted Ring Flips) Spiro->Rigidity Spiro-fusion effect Metabolism Steric Shielding (Enhanced Metabolic Stability) Fsp3->Metabolism CYP450 evasion Entropy Lower Entropic Penalty (Thermodynamic Advantage) Rigidity->Entropy Pre-organization Rigidity->Metabolism Reduced induced-fit

Logical relationship between spirocyclic structural features and pharmacological advantages.

Quantitative Data Comparison

The following table summarizes the representative physicochemical and thermodynamic differences between the spirocyclic scaffold and a standard substituted piperidine (e.g., N-Cbz-piperidine).

ParameterPiperidine DerivativesBenzyl 2-oxo-1,9-diazaspiro[5.5]undecane-9-carboxylateCausality / Significance
Fsp3​ (Fraction sp3) ~0.50 - 0.70>0.85Higher Fsp3​ correlates with improved aqueous solubility and reduced off-target toxicity.
Ring Inversion Barrier ( ΔG‡ ) ~10.5 kcal/mol>18.0 kcal/molHigh barrier indicates a locked conformation, preventing dynamic ring flipping at physiological temperatures.
Binding Entropic Penalty ( −TΔS ) HighLowPre-organization reduces the energy lost when freezing the molecule into a bioactive conformation.
Metabolic Clearance ( CLint​ ) Moderate to HighLowRigid 3D structures sterically clash within CYP450 active sites, prolonging half-life.

Experimental Methodologies

To objectively validate the conformational stability and its downstream effects, the following self-validating protocols must be executed.

Experimental_Workflow Prep Compound Preparation (Spirocycle vs Piperidine) NMR Variable Temperature NMR (Conformational Dynamics) Prep->NMR HLM In Vitro Liver Microsomes (Metabolic Stability Assay) Prep->HLM Energy Calculate Activation Energy (ΔG‡) for Ring Inversion NMR->Energy Clearance Determine Intrinsic Clearance (CLint) HLM->Clearance Synthesis Data Synthesis & Comparison Energy->Synthesis Clearance->Synthesis

Experimental workflow for evaluating conformational dynamics and metabolic stability.

Protocol 1: Variable-Temperature NMR (VT-NMR) for Conformational Dynamics

Purpose: To quantify the energy barrier ( ΔG‡ ) of ring inversion, directly proving the conformational rigidity of the spirocycle versus the piperidine.

Step-by-Step Procedure:

  • Sample Preparation: Dissolve 15 mg of Benzyl 2-oxo-1,9-diazaspiro[5.5]undecane-9-carboxylate and the reference piperidine derivative in 0.6 mL of deuterated solvent capable of low-temperature analysis (e.g., CD2​Cl2​ or Toluene- d8​ ).

  • Baseline Acquisition: Acquire a standard 1D 1H -NMR and 13C -NMR spectrum at 298 K (25°C) using a 500 MHz or higher spectrometer.

  • Temperature Gradient: Cool the probe in 10 K increments from 298 K down to 180 K. Allow 10 minutes for thermal equilibration at each step before acquiring the spectrum.

  • Coalescence Observation: Monitor the signals of the axial and equatorial protons adjacent to the nitrogen atoms.

    • Piperidine expectation: Signals will broaden and split into distinct axial/equatorial peaks as the temperature drops below the coalescence temperature ( Tc​ ), indicating the freezing out of the chair-chair flip.

    • Spirocycle expectation: Signals will remain largely static and distinct across the temperature gradient, proving that the conformation is already locked at room temperature.

  • Thermodynamic Calculation: Use the Eyring equation ( ΔG‡=aTc​[b+log(Tc​/Δν)] ) to calculate the activation energy of the exchange process, where Δν is the frequency difference between the exchanging signals.

Protocol 2: Human Liver Microsomal (HLM) Stability Assay

Purpose: To demonstrate that the conformational rigidity of the spirocyclic scaffold translates to enhanced metabolic stability by preventing induced-fit binding in CYP450 enzymes.

Step-by-Step Procedure:

  • Incubation Mixture Setup: Prepare a 1 mL reaction mixture containing human liver microsomes (0.5 mg/mL protein concentration), 1 mM NADPH, and 3.3 mM MgCl2​ in 100 mM potassium phosphate buffer (pH 7.4).

  • Compound Addition: Spike the mixture with 1 μ M of the test compound (Spirocycle or Piperidine). Ensure the final DMSO concentration is ≤0.1% to avoid enzyme inhibition.

  • Incubation & Sampling: Incubate the mixture at 37°C in a shaking water bath. Extract 50 μ L aliquots at time points 0, 5, 15, 30, 45, and 60 minutes.

  • Reaction Quenching: Immediately quench each aliquot by adding it to 150 μ L of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

  • Centrifugation & LC-MS/MS: Centrifuge the quenched samples at 4000 rpm for 15 minutes at 4°C. Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis: Plot the natural log of the percentage of compound remaining versus time. The slope of the linear regression ( k ) is used to calculate the in vitro half-life ( t1/2​=0.693/k ) and intrinsic clearance ( CLint​=(k×V)/protein concentration ). The spirocycle will demonstrate a significantly lower CLint​ due to its rigid, CYP-evading geometry.

Conclusion

The transition from flexible piperidines to spirocyclic frameworks like Benzyl 2-oxo-1,9-diazaspiro[5.5]undecane-9-carboxylate is not merely a structural novelty; it is a thermodynamically driven optimization. By locking the molecular conformation, researchers can drastically reduce the entropic penalty of target binding while simultaneously shielding the molecule from rapid metabolic degradation. As demonstrated by the VT-NMR and HLM protocols, this scaffold provides a self-validating system for enhancing drug-like properties in modern medicinal chemistry.

References

  • Zheng, Y., et al. "Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?" Expert Opinion on Drug Discovery. Taylor & Francis Online.[Link]

  • Fesatidou, M., et al. "Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds." PubMed Central (PMC) - NIH.[Link]

  • Rönn, R., et al. "Discovery of GJG057, a Potent and Highly Selective Inhibitor of Leukotriene C4 Synthase." Journal of Medicinal Chemistry. ACS Publications.[Link]

Sources

Validation

Biological activity comparison of Benzyl 2-oxo-1,9-diazaspiro[5.5]undecane-9-carboxylate analogs in target binding

The transition from flat, two-dimensional aromatic rings to highly three-dimensional (Fsp3-rich) scaffolds is a cornerstone of modern drug discovery. The 1,9-diazaspiro[5.5]undecane motif—often synthesized from versatile...

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Author: BenchChem Technical Support Team. Date: April 2026

The transition from flat, two-dimensional aromatic rings to highly three-dimensional (Fsp3-rich) scaffolds is a cornerstone of modern drug discovery. The 1,9-diazaspiro[5.5]undecane motif—often synthesized from versatile building blocks like Benzyl 2-oxo-1,9-diazaspiro[5.5]undecane-9-carboxylate —provides a rigid, spirocyclic framework. This unique architecture allows medicinal chemists to project pharmacophores into deep, complex protein binding pockets with high spatial precision, thereby improving target selectivity and reducing off-target promiscuity 1.

This guide objectively compares the biological activity and target binding mechanisms of various 1,9-diazaspiro[5.5]undecane analogs across distinct therapeutic targets, providing detailed experimental methodologies to support robust assay replication.

Leukotriene C4 Synthase (LTC4S) Inhibition

Binding Mechanism & Efficacy

Leukotriene C4 Synthase (LTC4S) is a trimeric transmembrane glutathione S-transferase that catalyzes the conjugation of leukotriene A4 (LTA4) to glutathione, producing the pro-inflammatory mediator LTC4. Targeting this enzyme is highly desirable for treating asthma and type 2 inflammation.

Recent drug development efforts utilized the tert-butyl 1-benzyl-2-oxo-1,9-diazaspiro[5.5]undecane-9-carboxylate intermediate to synthesize GJG057 (Compound 1) , a highly selective oral LTC4S inhibitor. The spirocyclic core of GJG057 precisely occupies the active site of LTC4S, preventing substrate access. In comparative studies, GJG057 demonstrated an IC50 of 44 nM, exhibiting a 20-fold improvement in binding potency over the previous clinical candidate AZD9898 (IC50 = 900 nM) 2.

Pathway AA Arachidonic Acid LO5 5-Lipoxygenase (5-LO) AA->LO5 LTA4 Leukotriene A4 (LTA4) LO5->LTA4 LTC4S LTC4 Synthase (LTC4S) LTA4->LTC4S LTC4 Leukotriene C4 (LTC4) LTC4S->LTC4 CysLT CysLT Receptors (Inflammation) LTC4->CysLT Inhibitor GJG057 (Spirocyclic Analog) Inhibitor->LTC4S Inhibits (IC50 = 44 nM)

Fig 1: 5-LO/LTC4S signaling pathway and targeted inhibition by spirocyclic analog GJG057.
Experimental Protocol: Human Whole Blood LTC4 Release Assay

Expertise Insight: Utilizing human whole blood rather than isolated recombinant enzymes is a critical experimental choice. It inherently accounts for plasma protein binding and cellular membrane permeability, ensuring that the measured IC50 reflects true physiological potency rather than an artificially inflated biochemical artifact.

  • Blood Collection & Pre-incubation: Collect fresh human venous blood in heparinized tubes. Aliquot 100 µL per well into a 96-well plate. Add the spirocyclic test compounds (e.g., GJG057) in a 10-point concentration-response curve and pre-incubate for 30 minutes at 37°C.

  • Pathway Stimulation: Add the calcium ionophore A23187 (final concentration 5 µM) to stimulate the 5-LO pathway, inducing the intracellular generation of LTA4.

  • Reaction Quenching (Self-Validation): After 15 minutes, quench the reaction by adding 200 µL of ice-cold methanol containing a known concentration of deuterated LTC4 (LTC4-d5). The inclusion of this internal standard creates a self-validating system, allowing for the correction of any extraction losses during downstream processing.

  • Protein Precipitation & Analysis: Centrifuge the plates at 3000 × g for 10 minutes at 4°C. Transfer the supernatant and analyze via LC-MS/MS to quantify the ratio of endogenous LTC4 to the LTC4-d5 internal standard.

  • Data Processing: Calculate the IC50 using a four-parameter logistic non-linear regression model.

Dengue Virus Type 2 (DENV2) NS5-Methyltransferase Binding

Binding Mechanism & Efficacy

Beyond inflammatory targets, the 1,9-diazaspiro[5.5]undecane scaffold exhibits potent antiviral properties. Dengue virus NS5-methyltransferase (NS5-MTase) is essential for viral RNA capping. A series of 3-chlorobenzyl-linked 1,9-diazaspiro[5.5]undecane derivatives were evaluated for their ability to bind this target.

Molecular dynamics (MD) simulations revealed that the analog SPO-6 (featuring a 2-methylbenzyl substitution) achieved a highly favorable binding free energy (ΔGbind = -27.2 kcal/mol) within the NS5-MTase pocket. In cell-based assays, SPO-6 demonstrated an EC50 of 11.43 µM against DENV2, vastly outperforming the standard broad-spectrum antiviral drug ribavirin (IC50 = 50.9 µM) 3.

Experimental Protocol: Cell-Based Antiviral & MD Simulation Workflow

Expertise Insight: Combining phenotypic cell-based assays with thermodynamic MD simulations establishes a definitive causal link between observed viral reduction and specific structural binding at the target protein.

  • In Silico MD Simulation: Dock the spirocyclic analog into the crystal structure of DENV2 NS5-MTase. Run a 50 ns explicit solvent MD simulation (e.g., using GROMACS) to assess the stability of the ligand-protein complex. Calculate ΔGbind using the MM-PBSA method.

  • Cell Infection: Seed Vero cells in a 96-well plate (10^4 cells/well) and incubate overnight. Infect the cells with DENV2 at a Multiplicity of Infection (MOI) of 0.1.

  • Compound Treatment: One hour post-infection, remove the viral inoculum and add serially diluted concentrations of the spirocyclic analogs (e.g., SPO-6).

  • Quantification: After 48 hours, extract total RNA and measure the reduction in viral RNA copy number via RT-qPCR. Concurrently, run an MTT assay on uninfected cells treated with the compound to ensure the observed EC50 is not an artifact of host cell cytotoxicity.

Neurokinin-1 (NK1) Receptor Antagonism

Binding Mechanism & Efficacy

The 1,9-diazaspiro[5.5]undecane core is also classified as a privileged motif for G-protein coupled receptors (GPCRs), particularly the Neurokinin-1 (NK1) receptor 4. The rigid spiro core precisely orients appended aromatic substituents to competitively displace the endogenous ligand, Substance P.

Workflow Membrane Membrane/Protein Preparation Incubation Incubation with Radioligand & Analog Membrane->Incubation Separation Rapid Filtration (Separation) Incubation->Separation Detection Scintillation Detection Separation->Detection Analysis IC50 / Kd Calculation Detection->Analysis

Fig 2: Standard radioligand displacement workflow for evaluating target binding affinity.
Experimental Protocol: Radioligand Displacement Assay

Expertise Insight: Radioligand assays provide a direct, unambiguous measurement of binding affinity (Kd/Ki) at the receptor level, isolated from downstream signaling amplification.

  • Membrane Preparation: Isolate cell membranes from a cell line stably expressing the human NK1 receptor (e.g., U-373 MG cells) via Dounce homogenization and ultracentrifugation.

  • Equilibrium Incubation: Incubate 50 µg of membrane protein with a constant concentration of [³H]-Substance P (e.g., 0.5 nM) and increasing concentrations of the 1,9-diazaspiro test compound in assay buffer. Allow 60 minutes at room temperature to reach thermodynamic equilibrium.

  • Self-Validating Control: Crucially, include a parallel set of wells containing a massive excess (10 µM) of an unlabeled standard displacer. This defines the Non-Specific Binding (NSB), allowing the subtraction of background noise (ligand sticking to lipids or the plate) to isolate the true specific receptor binding signal.

  • Separation & Detection: Terminate the reaction by rapid vacuum filtration through GF/C glass fiber filters (pre-soaked in 0.1% polyethylenimine). Wash the filters three times with ice-cold buffer, add scintillation cocktail, and measure bound radioactivity using a liquid scintillation counter.

Quantitative Data Summary

The table below consolidates the comparative biological activity of key 1,9-diazaspiro[5.5]undecane analogs against their respective targets.

Scaffold / AnalogPrimary TargetBinding AffinityKey Structural FeatureReference
GJG057 (Compound 1) Leukotriene C4 Synthase (LTC4S)IC50 = 44 nMFluorinated spirocyclic core2
AZD9898 (Clinical Ref)Leukotriene C4 Synthase (LTC4S)IC50 = 900 nMNon-spirocyclic reference2
SPO-6 DENV2 NS5-MethyltransferaseEC50 = 11.43 µM2-methylbenzyl substitution[[3]]()
Ribavirin (Standard)DENV2 NS5-MethyltransferaseIC50 = 50.9 µMNucleoside analog3
Generic 1,9-diazaspiro Neurokinin-1 (NK1) ReceptorCompetitive KdRigid 3D vectoring1

References

  • Discovery of GJG057, a Potent and Highly Selective Inhibitor of Leukotriene C4 Synthase - ACS Publications (Journal of Medicinal Chemistry).2

  • Discovery of 3-chlorobenzyl-linked 1,9-diazaspiro[5.5]undecane derivatives, a lead for dengue virus type 2 infection - RSC Publishing (New Journal of Chemistry). 3

  • Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds - NIH (PubMed Central).4

  • Comparative Bioactivity of 1,9-Diazaspiro[5.5]undecanes: A Guide for Drug Development Professionals - Benchchem. 1

Sources

Comparative

Chiral Resolution and Enantiomeric Excess Validation for Benzyl 2-oxo-1,9-diazaspiro[5.5]undecane-9-carboxylate: A Comparative Guide

Introduction to the Spirocyclic Scaffold The 1,9-diazaspiro[5.5]undecane scaffold is a privileged structural motif in modern drug discovery. By providing conformational restriction, this spirocyclic system enhances metab...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction to the Spirocyclic Scaffold

The 1,9-diazaspiro[5.5]undecane scaffold is a privileged structural motif in modern drug discovery. By providing conformational restriction, this spirocyclic system enhances metabolic stability and target selectivity. Derivatives of this scaffold have demonstrated efficacy in inhibiting targets such as acetyl-CoA carboxylase (ACC) for metabolic disorders[1], Bcl-2 in oncology[2], and Leukotriene C4 Synthase (LTC4S) in inflammatory pathways[3].

Within this chemical space, Benzyl 2-oxo-1,9-diazaspiro[5.5]undecane-9-carboxylate serves as a critical intermediate. The presence of the spiro-carbon stereocenter necessitates rigorous chiral resolution and enantiomeric excess (ee) validation to ensure the pharmacological fidelity of downstream active pharmaceutical ingredients (APIs).

Mechanistic Rationale for Chiral Separation

The resolution of Benzyl 2-oxo-1,9-diazaspiro[5.5]undecane-9-carboxylate relies on transient diastereomeric interactions between the racemic mixture and a Chiral Stationary Phase (CSP). The molecule possesses two key interaction sites:

  • The benzyl carbamate (Cbz) protecting group , which engages in π−π stacking and dipole interactions.

  • The spirocyclic lactam (2-oxo) , which acts as a strong hydrogen bond acceptor and donor.

Polysaccharide-based CSPs (e.g., Amylose tris(3,5-dimethylphenylcarbamate)) are highly effective because their helical structure provides multiple chiral grooves that differentially accommodate the spatial orientation of the spiro-rings.

Comparative Methodologies: SFC vs. HPLC vs. Classical Resolution

When scaling the production of enantiopure spirocyclic building blocks, chemists typically evaluate Supercritical Fluid Chromatography (SFC), High-Performance Liquid Chromatography (HPLC), and Diastereomeric Salt Formation.

Table 1: Performance Comparison of Chiral Resolution Strategies
ParameterPreparative Chiral SFCPreparative Chiral HPLCDiastereomeric Salt Resolution
Separation Mechanism Transient diastereomeric complexes in supercritical CO 2​ Transient diastereomeric complexes in liquid phaseCovalent-like ionic salt crystallization
Typical Resolution Time 5 - 10 min per injection20 - 45 min per injection24 - 48 hours (multiple crystallizations)
Solvent Consumption Low (Mostly CO 2​ , minor co-solvent)High (Hexane/Heptane, Alcohols)Moderate (Ethanol, Methanol, Water)
Scalability Excellent (mg to kg)Good (mg to hundreds of grams)Excellent (kg to ton scale)
Post-Purification Rapid evaporation (CO 2​ sublimates)Slow evaporation (high boiling solvents)Requires salt breaking and extraction
Typical Yield > 90%> 85%30 - 45% (theoretical max 50%)

Causality in Method Selection: SFC consistently outperforms HPLC for spirocyclic lactams primarily due to the physical properties of supercritical CO 2​ .4[4]. This fundamental difference allows for flow rates up to three times higher without exceeding the pressure limits of the column, drastically reducing retention times and increasing throughput[4]. Furthermore, the rapid sublimation of CO 2​ post-elution minimizes the thermal degradation risk during solvent evaporation, a critical factor for sensitive carbamate-protected amines.

G Racemate Racemic Benzyl 2-oxo-1,9- diazaspiro[5.5]undecane- 9-carboxylate PrepSFC Preparative Chiral SFC (Amylose CSP, CO2/MeOH) Racemate->PrepSFC Stacked Injection Enant1 Enantiomer 1 (Fast Eluting) PrepSFC->Enant1 Fraction 1 Enant2 Enantiomer 2 (Slow Eluting) PrepSFC->Enant2 Fraction 2 Analytical Analytical Chiral Validation (HPLC/SFC ee %) Enant1->Analytical Aliquot Enant2->Analytical Aliquot Release Validated Enantiopure Building Blocks (>99% ee) Analytical->Release QC Pass (Rs ≥ 2.0)

Workflow for chiral resolution and ee validation of spirocyclic building blocks.

Experimental Protocols (Self-Validating Systems)

Protocol 1: Preparative Chiral SFC Resolution

Objective: Isolate the (R) and (S) enantiomers of Benzyl 2-oxo-1,9-diazaspiro[5.5]undecane-9-carboxylate.

  • Sample Preparation: Dissolve the racemic compound in a 1:1 mixture of Methanol/Dichloromethane at a concentration of 50 mg/mL.

    • Causality: Dichloromethane ensures complete dissolution of the Cbz-protected spirocycle, while Methanol matches the SFC co-solvent to prevent sample precipitation at the injection valve.

  • Column Equilibration: Equilibrate a Chiralcel OD-H or equivalent amylose-based column (21 x 250 mm, 5 µm) with 80% CO 2​ and 20% Methanol (containing 0.1% Diethylamine) at 40°C and 100 bar backpressure.

    • Causality: Diethylamine acts as a basic additive to suppress secondary interactions between the basic spirocyclic nitrogen or lactam motif and residual silanols on the silica support, preventing peak tailing.

  • Injection & Elution: Inject 1 mL (50 mg) per cycle using stacked injections.

  • Fraction Collection: Trigger collection via UV detection at 220 nm and 254 nm. The fast-eluting enantiomer (Peak 1) and slow-eluting enantiomer (Peak 2) are collected in separate cyclone separators.

  • Recovery: Evaporate the residual methanol under reduced pressure at 35°C to yield the enantiopure solids.

Protocol 2: Enantiomeric Excess (ee) Validation via Analytical HPLC

Objective: Validate the ee of the separated fractions to ensure >99% purity.

  • Sample Dilution: Dilute the recovered fractions to 1 mg/mL in Hexane/Isopropanol (80:20).

  • Chromatographic Setup: Use an analytical Chiralpak AD-H column (4.6 x 250 mm, 5 µm). Mobile phase: Hexane/Isopropanol 85:15 (v/v) at 1.0 mL/min.

  • System Suitability Test (SST) & Self-Validation: Inject the racemic standard first. Validate that the resolution factor ( Rs​ ) between the two peaks is ≥2.0 .

    • Self-Validation Check: If Rs​<2.0 , the system lacks sufficient resolving power, rendering any downstream ee calculation invalid. The mobile phase polarity must be decreased (e.g., to 90:10 Hexane/IPA) until baseline separation is achieved.

  • Analysis: Inject the purified enantiomer samples.5[5].

Table 2: Representative Validation Data for Benzyl 2-oxo-1,9-diazaspiro[5.5]undecane-9-carboxylate
SampleRetention Time (min)Area %Enantiomeric Excess (ee)Mass Recovery
Racemic StandardPeak 1: 8.4, Peak 2: 11.250.1 / 49.90%N/A
Fraction 1 (Fast)8.4> 99.5> 99.0%92%
Fraction 2 (Slow)11.2> 99.5> 99.0%90%

References

  • Title: 9-Benzyl-1,9-diazaspiro[5.
  • Source: acs.
  • Source: google.
  • Source: benchchem.
  • Source: americanlaboratory.

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling Benzyl 2-oxo-1,9-diazaspiro[5.5]undecane-9-carboxylate

As a Senior Application Scientist, I have designed this comprehensive technical guide to provide you with a self-validating, causality-driven system for handling Benzyl 2-oxo-1,9-diazaspiro[5.5]undecane-9-carboxylate (CA...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I have designed this comprehensive technical guide to provide you with a self-validating, causality-driven system for handling Benzyl 2-oxo-1,9-diazaspiro[5.5]undecane-9-carboxylate (CAS: 1160246-77-4). Moving beyond a simple checklist, this protocol explains the mechanistic reasoning behind each safety and logistical choice, ensuring that your laboratory operations remain both highly efficient and strictly compliant.

Contextualization in Drug Discovery

Benzyl 2-oxo-1,9-diazaspiro[5.5]undecane-9-carboxylate is a highly functionalized spirocyclic piperidine intermediate. It has recently gained prominence as a critical building block in the discovery of potent and highly selective Leukotriene C4 Synthase (LTC4S) inhibitors, such as the preclinical candidate GJG057, which targets type 2 inflammatory diseases like asthma and bronchoconstriction[1]. Because of its specific structural motifs, handling this compound requires rigorous engineering controls and operational discipline.

Causality-Driven Hazard Assessment

Understanding the physicochemical nature of this compound is essential for selecting the correct Personal Protective Equipment (PPE).

  • Acute Toxicity & Dermal Irritation (H302, H315, H319): The intrinsic basicity of the diazaspiro core, combined with the lipophilic nature of the benzyl carbamate (Cbz) protecting group, enhances its ability to penetrate the lipid bilayers of the skin. Direct contact leads to severe mucous membrane and dermal irritation[2].

  • Respiratory Tract Irritation (STOT SE 3, H335): As a crystalline solid/powder, fine particulates can easily aerosolize. Inhalation of these particulates directly irritates the respiratory epithelium, necessitating strict inhalation safeguards[2].

  • Regulatory Compliance: Under the OSHA Laboratory Standard (29 CFR 1910.1450), laboratories must enforce a written Chemical Hygiene Plan (CHP) to keep employee exposure below permissible limits. This mandates the use of designated containment devices and specific PPE[3].

Personal Protective Equipment (PPE) Matrix

To mitigate the risks outlined above, the following quantitative PPE matrix must be strictly followed.

PPE CategorySpecificationPerformance / BreakthroughCausality / Justification
Hand Protection Nitrile Gloves (EN 374 / ASTM F739)>480 min (Full contact: 0.4 mm; Splash: 0.11 mm)Nitrile provides excellent chemical resistance against the basic spirocyclic amine and typical reaction solvents (e.g., CH₂Cl₂, MeOH)[4].
Eye Protection Tightly fitting safety gogglesANSI Z87.1 or EN 166 compliantPrevents severe ocular damage from airborne dust particulates or accidental solvent splashing during transfer[2].
Respiratory N95 / P100 Particulate RespiratorAPF 10 (Assigned Protection Factor)Required only if handling outside of a certified fume hood to prevent inhalation of irritating dust (STOT SE 3)[2].
Body Protection Flame-resistant lab coatStandard knee-lengthProtects against dermal exposure and prevents static buildup, which could ignite flammable solvent vapors during synthesis.

Operational Plan: Step-by-Step Methodology

Standard Operating Procedure for Reaction Setup

  • Engineering Controls Validation: Ensure the chemical fume hood is fully operational with a face velocity between 80–100 feet per minute (fpm). Never handle the dry powder on an open laboratory bench[3].

  • Static Mitigation: Because fine pharmaceutical powders can accumulate electrostatic charge, use an anti-static weighing boat and a grounded stainless-steel spatula to prevent the powder from scattering.

  • Weighing & Transfer: Carefully weigh the required mass of Benzyl 2-oxo-1,9-diazaspiro[5.5]undecane-9-carboxylate. To minimize dust generation, keep the transfer distance short and avoid dropping the powder from a height.

  • Solubilization: Transfer the solid to a round-bottom flask. When synthesizing compounds like GJG057, this intermediate is typically subjected to catalytic hydrogenation or dissolved in solvents like dichloromethane (CH₂Cl₂) or methanol (MeOH)[4]. Add the solvent slowly down the interior wall of the flask to suppress any remaining dust.

  • Inert Atmosphere Setup: Seal the flask with a septum, purge the system with Nitrogen or Argon, and proceed with your synthetic route.

Spill Response & Disposal Plan

Decontamination and Waste Segregation Methodology

  • Immediate Spill Containment: If a powder spill occurs, do not dry sweep . Dry sweeping aerosolizes the respiratory irritant[2].

  • Neutralization/Absorption: Gently cover the spill with a damp absorbent pad or an inert binding material (e.g., vermiculite or sand) to suppress dust generation. If the compound is already dissolved in a solvent, use a chemical spill kit compatible with organic solvents.

  • Collection: Use non-sparking tools to scoop the absorbed material into a compatible, sealable secondary hazardous waste container.

  • Waste Segregation:

    • Solid Waste: Dispose of contaminated wipes, gloves, and empty vials in a designated hazardous solid waste bin.

    • Liquid Waste: If the compound was dissolved in halogenated solvents (e.g., CH₂Cl₂), route the mixture to the Halogenated Organic Waste stream. If dissolved in non-halogenated solvents (e.g., MeOH), route to the Non-Halogenated Organic Waste stream.

  • Surface Decontamination: Wash the affected fume hood surface with a mild detergent and water, followed by a final wipe-down with 70% ethanol or isopropanol.

Operational Workflow Visualization

G Start Pre-Operation: PPE & Fume Hood Check Weighing Weighing & Transfer (Enclosed Balance) Start->Weighing Spill Spill Detected? Weighing->Spill Reaction Reaction Setup (Inert Atmosphere) Proceed Proceed to Synthesis Reaction->Proceed Spill->Reaction No CleanUp Spill Protocol: Neutralize & Contain Spill->CleanUp Yes Waste Waste Disposal (Halogenated/Aqueous) CleanUp->Waste Proceed->Waste

Workflow for handling Benzyl 2-oxo-1,9-diazaspiro[5.5]undecane-9-carboxylate and spill response.

References

  • Discovery of GJG057, a Potent and Highly Selective Inhibitor of Leukotriene C4 Synthase. Journal of Medicinal Chemistry - ACS Publications.[1][Link]

  • 1,4-diazaspiro[5.5]undecane — Chemical Substance Information. NextSDS.[2][Link]

  • 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Occupational Safety and Health Administration (OSHA).[3][Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzyl 2-oxo-1,9-diazaspiro[5.5]undecane-9-carboxylate
Reactant of Route 2
Reactant of Route 2
Benzyl 2-oxo-1,9-diazaspiro[5.5]undecane-9-carboxylate
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